molecular formula C13H12ClNO B2670838 3-(4-Chlorophenoxy)-4-methylaniline CAS No. 1400872-19-6

3-(4-Chlorophenoxy)-4-methylaniline

Katalognummer: B2670838
CAS-Nummer: 1400872-19-6
Molekulargewicht: 233.69 g/mol
InChI-Schlüssel: CCOFNKUNVRWJRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenoxy)-4-methylaniline is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(4-chlorophenoxy)-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-2-5-11(15)8-13(9)16-12-6-3-10(14)4-7-12/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOFNKUNVRWJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400872-19-6
Record name 3-(4-chlorophenoxy)-4-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-Chlorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3-(4-Chlorophenoxy)-4-methylaniline. Due to the limited availability of experimental data for this specific molecule, this document consolidates predicted properties from computational models and contextual information from structurally related compounds. The guide covers physicochemical properties, a proposed synthesis protocol, and a discussion on potential, though currently undocumented, biological relevance. All quantitative data is presented in structured tables for clarity. Methodologies and logical workflows are visualized using diagrams to aid in comprehension. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Core Chemical Properties

This compound is an aromatic amine derivative. Its structure features a 4-methylaniline core linked to a 4-chlorophenoxy group via an ether bond. The following tables summarize its key identifiers and physicochemical properties.

Table 1: Compound Identification
IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1400872-19-6[1]
Molecular Formula C₁₃H₁₂ClNO[2]
Molecular Weight 233.7 g/mol [1]
Canonical SMILES CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)Cl[2]
InChI Key CCOFNKUNVRWJRM-UHFFFAOYSA-N[2]
Table 2: Physicochemical Properties (Predicted)
PropertyValueSource
Boiling Point 353.9 ± 32.0 °C[3]
Density 1.226 ± 0.06 g/cm³[3]
pKa 4.72 ± 0.10[3]
XlogP 4.3[2]

Note: The properties in Table 2 are computationally predicted and have not been experimentally verified.

Table 3: Predicted Mass Spectrometry Data
Adductm/zPredicted CCS (Ų)
[M+H]⁺ 234.06803149.6
[M+Na]⁺ 256.04997159.5
[M-H]⁻ 232.05347156.4
[M+NH₄]⁺ 251.09457168.3
[M+K]⁺ 272.02391154.1
Source: PubChem.[2]

Synthesis and Reactivity

Currently, there is no specific, published experimental protocol for the synthesis of this compound. However, a plausible synthetic route can be proposed based on established methods for the formation of diaryl ethers and the reduction of nitro groups.

Proposed Experimental Protocol: Synthesis of this compound

This proposed two-step synthesis involves an Ullmann condensation followed by a nitro group reduction.

Step 1: Synthesis of 1-(4-Chlorophenoxy)-2-methyl-5-nitrobenzene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxy-4-methylnitrobenzene (1 equivalent), 4-chlorobromobenzene (1.1 equivalents), potassium carbonate (2 equivalents) as the base, and a catalytic amount of copper(I) iodide in a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to 120-140°C and maintain vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a large volume of water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(4-Chlorophenoxy)-2-methyl-5-nitrobenzene.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve the product from Step 1 in a suitable solvent such as ethanol (B145695) or acetic acid.

  • Reduction: Add a reducing agent. A common and effective method is the use of iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride in an ethanol/water mixture.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Work-up: Cool the mixture and filter to remove the iron salts. Neutralize the filtrate with a base such as sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extract, dry it, and concentrate it. The final product, this compound, can be further purified by column chromatography or recrystallization.

G cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Group Reduction A 3-Hydroxy-4-methylnitrobenzene D Heat (120-140°C) A->D B 4-Chlorobromobenzene B->D C Potassium Carbonate, CuI, DMF C->D E Work-up and Purification D->E F 1-(4-Chlorophenoxy)-2-methyl-5-nitrobenzene E->F G 1-(4-Chlorophenoxy)-2-methyl-5-nitrobenzene J Reflux G->J H Fe, NH4Cl or Acetic Acid H->J I Ethanol/Water I->J K Work-up and Purification J->K L This compound K->L

Proposed Synthesis Workflow

Biological Activity and Signaling Pathways

As of the date of this document, there is no published research detailing the specific biological activities or associated signaling pathways of this compound.

However, it is noteworthy that a structurally related isomer, 3-chloro-4-(4-chlorophenoxy)aniline , has been investigated for its antiplasmodial (antimalarial) properties.[5][6] Studies have shown that this related compound exhibits inhibitory activity against Plasmodium falciparum and that a hybrid molecule formed with artesunate (B1665782) demonstrates significant chemosuppression activity against sensitive and resistant malaria parasite strains.[6][7][8][9] The proposed mechanism for some aniline (B41778) derivatives involves the inhibition of the parasite's enoyl-acyl carrier protein reductase.[7]

The activity of this related compound suggests that this compound could be a candidate for similar biological screening programs. However, it must be emphasized that this is speculative, and dedicated research is required to determine if it possesses any therapeutic properties.

G cluster_known Known Biological Activity cluster_unknown Potential for Target Compound A 3-Chloro-4-(4-chlorophenoxy)aniline (Related Isomer) B Antiplasmodial (Antimalarial) Activity A->B exhibits D Hybridization with Artesunate A->D C Inhibition of Plasmodium falciparum B->C E Chemosuppression of Resistant Strains D->E F This compound (Target Compound) G Biological Activity Unknown F->G currently H Candidate for Biological Screening G->H suggests potential as

Logical Relationship of Biological Activity

Conclusion and Future Directions

This compound is a compound for which there is a significant lack of experimentally determined data. The information presented in this guide, largely based on computational predictions and analogy to related structures, provides a starting point for researchers. Key areas for future investigation include:

  • Experimental Verification: Confirmation of the predicted physicochemical properties such as melting point, boiling point, and solubility.

  • Synthesis and Characterization: Development and optimization of a reliable synthesis protocol, followed by full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry).

  • Biological Screening: Investigation into potential biological activities, particularly in areas such as antimalarial or antimicrobial applications, given the activity of a related isomer.

This guide serves to highlight both what is known and the significant knowledge gaps that exist for this compound, thereby providing a roadmap for future research endeavors.

References

Technical Guide: 3-(4-Chlorophenoxy)-4-methylaniline (CAS No. 1400872-19-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available technical information on 3-(4-Chlorophenoxy)-4-methylaniline. It is intended for informational purposes for a scientific audience. The synthesis and experimental protocols described are based on established chemical principles and examples from related compounds, as specific literature for this compound is scarce. All laboratory work should be conducted with appropriate safety precautions.

Introduction

This compound is a diaryl ether derivative containing an aniline (B41778) functional group. While comprehensive research on this specific molecule is limited, its structural motifs are of interest in medicinal chemistry and material science. The presence of a diaryl ether linkage and a substituted aniline core suggests potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents.

Notably, this compound has been identified as a precursor in the synthesis of molecules targeting signaling pathways implicated in cancer, such as metastatic uveal melanoma. This guide aims to consolidate the available physicochemical data, propose a potential synthetic route, and discuss its relevance in the context of drug development.

Physicochemical Properties

Quantitative experimental data for this compound is not widely available in published literature. The following table summarizes key identifiers and predicted properties.

PropertyValueSource
CAS Number 1400872-19-6--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₃H₁₂ClNO--INVALID-LINK--
Molecular Weight 233.7 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
InChI InChI=1S/C13H12ClNO/c1-9-2-5-11(15)8-13(9)16-12-6-3-10(14)4-7-12/h2-8H,15H2,1H3--INVALID-LINK--
SMILES CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)Cl--INVALID-LINK--
Predicted XlogP 4.3--INVALID-LINK--
Predicted Collision Cross Section ([M+H]⁺) 149.6 Ų--INVALID-LINK--

Synthesis and Experimental Protocols

A detailed, experimentally validated synthesis protocol for this compound is not available in the peer-reviewed literature. However, its structure suggests that it can be synthesized via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination for the formation of the diaryl ether bond, followed by the reduction of a nitro group to an aniline.

Proposed Synthetic Pathway

A plausible two-step synthesis is proposed, starting from 2-chloro-4-nitrotoluene (B140621) and 4-chlorophenol (B41353).

G cluster_0 Step 1: Diaryl Ether Formation (Ullmann Condensation) cluster_1 Step 2: Nitro Group Reduction 2-chloro-4-nitrotoluene 2-Chloro-4-nitrotoluene Intermediate 3-(4-Chlorophenoxy)-4-methyl-1-nitrobenzene 2-chloro-4-nitrotoluene->Intermediate Cu catalyst, Base (e.g., K₂CO₃) 4-chlorophenol 4-Chlorophenol 4-chlorophenol->Intermediate Intermediate_2 3-(4-Chlorophenoxy)-4-methyl-1-nitrobenzene Final_Product This compound Intermediate_2->Final_Product Reducing agent (e.g., Fe/HCl or H₂, Pd/C)

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Protocol for Synthesis

Step 1: Synthesis of 3-(4-Chlorophenoxy)-4-methyl-1-nitrobenzene (Ullmann Condensation)

  • To a stirred solution of 4-chlorophenol (1.0 equivalent) in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Add a copper catalyst, for example, copper(I) iodide (CuI, 0.1 equivalents), and a ligand such as L-proline (0.2 equivalents).

  • Add 2-chloro-4-nitrotoluene (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3-(4-chlorophenoxy)-4-methyl-1-nitrobenzene.

Step 2: Synthesis of this compound (Nitro Group Reduction)

  • Dissolve the purified 3-(4-chlorophenoxy)-4-methyl-1-nitrobenzene (1.0 equivalent) in a solvent mixture, for example, ethanol (B145695) and water.

  • Add iron powder (Fe, 5.0 equivalents) and a catalytic amount of hydrochloric acid (HCl) or ammonium (B1175870) chloride (NH₄Cl).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a base such as sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Use in Synthesis of K-975

A published study reports the use of this compound as a reactant in the synthesis of a compound designated K-975 for research in metastatic uveal melanoma.[1][2]

Experimental Protocol Snippet:

  • This compound (50 mg; 0.21 mmol) was taken up in dichloromethane (B109758) (5 ml).[1][2]

  • Triethylamine (89 µl; 0.64 mmol) was added, and the mixture was stirred for a few minutes before the addition of acryloyl chloride (19 µl; 0.23 mmol).[2]

This reaction is an acylation of the aniline nitrogen.

Biological Context and Signaling Pathways

The primary known biological context for this compound is as a building block for inhibitors targeting pathways in uveal melanoma.[1][2] The derivative synthesized from this compound is being investigated in the context of the YAP/TAZ signaling pathway .

The Hippo-YAP/TAZ pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. In uveal melanoma, activating mutations in GNAQ or GNA11 are common and lead to the activation of the YAP/TAZ transcriptional co-activators.

G GNAQ_GNA11 GNAQ/GNA11 mutations YAP_TAZ YAP/TAZ Activation GNAQ_GNA11->YAP_TAZ TEAD TEAD YAP_TAZ->TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Inhibitor Potential Inhibitors (derived from 3-(4-chlorophenoxy)- 4-methylaniline) Inhibitor->YAP_TAZ Inhibition

Caption: Simplified YAP/TAZ signaling pathway in uveal melanoma and the potential point of intervention.

Safety and Handling

A comprehensive safety profile for this compound is not available. The information below is based on data from chemical suppliers and should be handled with care in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.[3]

Analytical Characterization

No publically available experimental analytical data such as NMR, IR, or mass spectra for this compound has been identified. Characterization of this compound would typically involve the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, showing the characteristic shifts for the aromatic protons, the methyl group, and the amine protons.

  • Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine, C-O-C stretch of the diaryl ether, and C-H stretches of the aromatic rings and the methyl group.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the molecule.

The following diagram illustrates a general workflow for the quality control and characterization of a synthesized chemical compound like this compound.

G cluster_0 Synthesis and Workup cluster_1 Analytical Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Analysis (e.g., HPLC, GC) NMR->Purity MS->Purity IR->Purity

References

Spectroscopic Analysis of 3-(4-Chlorophenoxy)-4-methylaniline and Its Structural Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the spectroscopic data for key structural analogs of 3-(4-Chlorophenoxy)-4-methylaniline. Due to the limited availability of experimental spectroscopic data for this compound in public databases, this guide presents a detailed analysis of two closely related compounds: 3-Chloro-4-methylaniline and 4-Chloro-N-methylaniline . This comparative approach offers valuable insights into the expected spectral characteristics of the target compound. The guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for these analytical techniques, and a workflow diagram for spectroscopic analysis.

Introduction

This compound is an aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its identification, characterization, and further development. This guide addresses the current gap in readily available experimental data by providing a detailed examination of its structural analogs. By comparing the spectroscopic data of 3-Chloro-4-methylaniline and 4-Chloro-N-methylaniline, researchers can infer the expected spectral signatures of the target molecule.

Note on Data Availability: As of the compilation of this guide, experimental NMR and IR data for this compound are not widely available in public spectroscopic databases. The mass spectrometry data presented for the target compound is based on predicted values.

Spectroscopic Data of Structural Analogs

The spectroscopic data for the two primary structural analogs are summarized below.

2.1. 3-Chloro-4-methylaniline

  • Structure: 3-Chloro-4-methylaniline

Table 1: NMR Spectroscopic Data for 3-Chloro-4-methylaniline

Nucleus Chemical Shift (δ) ppm Solvent
¹H NMR7.0 (d, 1H), 6.7 (d, 1H), 6.5 (dd, 1H), 3.6 (s, 2H, -NH₂), 2.2 (s, 3H, -CH₃)CDCl₃
¹³C NMR143.2, 131.5, 129.8, 124.7, 119.3, 114.8, 19.0CDCl₃

Table 2: IR Spectroscopic Data for 3-Chloro-4-methylaniline

Wavenumber (cm⁻¹) Assignment
3435, 3350N-H stretching (asymmetric and symmetric)
3050-2850C-H stretching (aromatic and aliphatic)
1620N-H bending
1500, 1470C=C aromatic ring stretching
810C-Cl stretching

Table 3: Mass Spectrometry Data for 3-Chloro-4-methylaniline

m/z Relative Intensity Assignment
141100%[M]⁺
14333%[M+2]⁺ (due to ³⁷Cl isotope)
106High[M-Cl]⁺

2.2. 4-Chloro-N-methylaniline

  • Structure: 4-Chloro-N-methylaniline

Table 4: NMR Spectroscopic Data for 4-Chloro-N-methylaniline

Nucleus Chemical Shift (δ) ppm Solvent
¹H NMR7.11 (d, 2H), 6.52 (d, 2H), 3.7 (br s, 1H, -NH), 2.82 (s, 3H, -CH₃)CDCl₃
¹³C NMR147.9, 129.0, 121.8, 113.4, 30.8CDCl₃

Table 5: IR Spectroscopic Data for 4-Chloro-N-methylaniline

Wavenumber (cm⁻¹) Assignment
3417N-H stretching
3050-2850C-H stretching (aromatic and aliphatic)
1600N-H bending
1500, 1480C=C aromatic ring stretching
815C-Cl stretching

Table 6: Mass Spectrometry Data for 4-Chloro-N-methylaniline

m/z Relative Intensity Assignment
141100%[M]⁺
14333%[M+2]⁺ (due to ³⁷Cl isotope)
126High[M-CH₃]⁺

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a 5 mm NMR tube. The sample is thoroughly mixed to ensure homogeneity.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

    • ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the residual solvent peak of CDCl₃ (77.16 ppm).

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

  • Instrumentation: FT-IR spectra are recorded on a spectrometer equipped with a universal ATR accessory.

  • Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: For volatile and thermally stable compounds like aniline (B41778) derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample, dissolved in a suitable solvent (e.g., dichloromethane (B109758) or methanol), is injected into the GC. Electron Ionization (EI) at 70 eV is commonly used.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole analyzer).

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of the analyte from any impurities.

  • MS Data Acquisition: The mass spectrometer is set to scan a mass range of m/z 50-500. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis A Sample Preparation (Dissolution/Pelletizing) B NMR Spectroscopy (¹H, ¹³C) A->B C FT-IR Spectroscopy A->C D Mass Spectrometry (e.g., GC-MS) A->D E Data Processing & Analysis B->E C->E D->E F Structural Elucidation E->F G Purity Assessment E->G H Final Report & Archiving F->H G->H

Spectroscopic Analysis Workflow

Conclusion

While experimental spectroscopic data for this compound remains elusive, this technical guide provides a robust framework for its anticipated spectral characteristics through the detailed analysis of its structural analogs, 3-Chloro-4-methylaniline and 4-Chloro-N-methylaniline. The provided data tables, experimental protocols, and workflow diagram serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling a more informed approach to the characterization of this and similar novel compounds. It is recommended that future work focus on the synthesis and full spectroscopic characterization of this compound to validate the inferences drawn from this comparative analysis.

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(4-Chlorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated molecular structure and conformational properties of 3-(4-chlorophenoxy)-4-methylaniline. In the absence of direct crystallographic or comprehensive spectroscopic data for this specific molecule, this document synthesizes information from structurally related compounds and outlines the established experimental and computational protocols required for its full structural elucidation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and similar diaryl ether amine derivatives in fields such as medicinal chemistry and materials science.

Introduction

This compound is a diaryl ether derivative incorporating a substituted aniline (B41778) and a chlorophenoxy moiety. The linkage and substitution patterns on the aromatic rings are expected to govern its three-dimensional structure, electronic properties, and potential biological activity. Understanding the molecule's preferred conformation is critical for predicting its interactions with biological targets and for the rational design of new therapeutic agents. This guide details the probable structural features and the methodologies for their experimental and computational determination.

Predicted Molecular Structure and Conformation

The molecular structure of this compound consists of a 4-methylaniline core linked to a 4-chlorophenoxy group via an ether bond at the 3-position of the aniline ring. The key determinants of its overall conformation are the dihedral angles around the C-O-C ether linkage.

Based on crystal structure analysis of the closely related compound, 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, it is anticipated that the two aromatic rings in this compound are not coplanar. In the aforementioned related structure, the dihedral angle between the two benzene (B151609) rings is a significant 77.49(9)°.[1][2] This substantial twist is a common feature in diaryl ethers, arising from steric hindrance between the ortho-substituents on the phenyl rings.

Table 1: Predicted Interatomic Distances and Angles Data inferred from structurally related compounds and general chemical principles.

ParameterPredicted Value
C-O (ether) Bond Length~ 1.37 Å
C-N (amine) Bond Length~ 1.40 Å
C-Cl Bond Length~ 1.74 Å
C-O-C Bond Angle~ 118°
Dihedral Angle (Phenyl-O-C-Phenyl)70-80°

Experimental Protocols for Structural Elucidation

A definitive determination of the molecular structure and conformation of this compound would necessitate a combination of synthetic, crystallographic, spectroscopic, and computational methods.

Synthesis and Crystallization

The synthesis of this compound can be approached via a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below.

Protocol for Synthesis:

  • Preparation of the phenoxide: 4-chlorophenol (B41353) is treated with a strong base, such as potassium hydroxide, in a suitable solvent (e.g., DMSO or DMF) to generate the potassium 4-chlorophenoxide salt.

  • Nucleophilic Aromatic Substitution: The phenoxide is then reacted with a suitably activated 4-methylaniline derivative, such as 3-fluoro-4-methylnitrobenzene or 3-chloro-4-methylnitrobenzene. The reaction is typically heated to facilitate the substitution.

  • Reduction of the Nitro Group: The resulting nitro-intermediate, 3-(4-chlorophenoxy)-4-methylnitrobenzene, is then reduced to the target aniline. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation.[3][4]

  • Purification and Crystallization: The final product is purified by column chromatography. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Protocol for X-ray Diffraction Analysis:

  • A suitable single crystal of this compound is mounted on a goniometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Spectroscopic Analysis

NMR spectroscopy and other spectroscopic techniques provide valuable information about the molecular structure and conformation in solution.

Protocols for Spectroscopic Analysis:

  • ¹H and ¹³C NMR: Provides information on the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall molecular framework.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Can provide through-space correlations between protons, offering insights into the preferred conformation in solution.

Computational Modeling

Molecular mechanics and quantum chemical calculations are powerful tools for exploring the conformational landscape of a molecule and predicting its stable conformers.

Protocol for Conformational Analysis:

  • The 3D structure of this compound is built using molecular modeling software.

  • A conformational search is performed using molecular mechanics force fields to identify low-energy conformers.

  • The geometries of the identified low-energy conformers are optimized using quantum chemical methods (e.g., Density Functional Theory - DFT).

  • The relative energies of the conformers are calculated to determine the most stable conformations.

Diagrams and Workflows

The following diagrams illustrate the logical relationships and workflows described in this guide.

cluster_synthesis Synthesis Workflow 4-chlorophenol 4-chlorophenol Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4-chlorophenol->Nucleophilic Aromatic Substitution Base (KOH) Base (KOH) 4-chlorophenoxide 4-chlorophenoxide Base (KOH)->4-chlorophenoxide 3-halo-4-methylnitrobenzene 3-halo-4-methylnitrobenzene 3-halo-4-methylnitrobenzene->Nucleophilic Aromatic Substitution Reducing Agent (Fe/AcOH) Reducing Agent (Fe/AcOH) Reduction Reduction Reducing Agent (Fe/AcOH)->Reduction 4-chlorophenoxide->Nucleophilic Aromatic Substitution 3-(4-chlorophenoxy)-4-methylnitrobenzene 3-(4-chlorophenoxy)-4-methylnitrobenzene Nucleophilic Aromatic Substitution->3-(4-chlorophenoxy)-4-methylnitrobenzene 3-(4-chlorophenoxy)-4-methylnitrobenzene->Reduction Purification Purification Reduction->Purification This compound This compound Purification->this compound Crystallization Crystallization Purification->Crystallization cluster_analysis Structural Elucidation Workflow Single Crystal Single Crystal X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Diffraction Data Diffraction Data X-ray Diffraction->Diffraction Data Structure Solution & Refinement Structure Solution & Refinement Diffraction Data->Structure Solution & Refinement Crystallographic Data Crystallographic Data Structure Solution & Refinement->Crystallographic Data Compound in Solution Compound in Solution NMR Spectroscopy NMR Spectroscopy Compound in Solution->NMR Spectroscopy Spectroscopic Data Spectroscopic Data NMR Spectroscopy->Spectroscopic Data Structure Confirmation Structure Confirmation Spectroscopic Data->Structure Confirmation Computational Model Computational Model Conformational Search & Optimization Conformational Search & Optimization Computational Model->Conformational Search & Optimization Energy Profile Energy Profile Conformational Search & Optimization->Energy Profile Predicted Conformations Predicted Conformations Energy Profile->Predicted Conformations

References

Potential biological activity of substituted phenoxy anilines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activity of Substituted Phenoxy Anilines

For Researchers, Scientists, and Drug Development Professionals

Substituted phenoxy anilines are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their versatile molecular scaffold. The core structure, featuring a phenoxy group linked to an aniline (B41778) moiety, allows for extensive structural modifications, leading to a diverse range of biological activities. These derivatives have shown promise as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of substituted phenoxy anilines, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research.

Anticancer Activity

Substituted phenoxy aniline derivatives have emerged as a noteworthy class of compounds in the development of novel anticancer therapeutics.[1] Their mechanisms of action are varied, but a prominent strategy involves the inhibition of critical signaling pathways that are often dysregulated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase (ERK) pathways.[1] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Quantitative Anticancer Activity Data

The efficacy of substituted phenoxy anilines as anticancer agents is commonly quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC₅₀ values for several representative derivatives against various cancer cell lines.

Compound ID/DerivativeSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
4-Anilino-8-methoxyquinoline derivativeMethoxy on quinoline (B57606)HeLa7.15[1]
4-Anilinofuro[2,3-b]quinoline (Compound 6a)Furoquinoline core-6.5 - 11.6[2]
4-Anilinoquinolinylchalcone (Compound 4a)Chalcone-quinoline hybridMDA-MB-231 (Breast)0.11[3]
4-Anilinoquinolinylchalcone (Compound 4d)Chalcone-quinoline hybridMDA-MB-231 (Breast)0.18[3]
Phenylthiazole derivative (Compound 4c)para-Nitro on phenylacetamideSKNMC (Neuroblastoma)10.8[4]
Phenylthiazole derivative (Compound 4d)meta-Chloro on phenylacetamideHep-G2 (Hepatocarcinoma)11.6[4]
Phenoxy-((phenylethynyl)selanyl)propan-2-ol (Compound 3h)Halogen substituentA549 (Lung)Not specified[5]

Antimicrobial Activity

Several phenoxy aniline derivatives have demonstrated significant activity against a spectrum of pathogenic bacteria and fungi.[1][6] The evaluation of their efficacy is crucial in the search for new antimicrobial agents to combat the rise of drug-resistant microorganisms.[7]

Quantitative Antimicrobial Activity Data

The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[7]

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Halogenated indolesVibrio parahaemolyticusNot specified (pMIC used for QSAR)[7]
Phenoxy quinoline (Compound 3e)ESBL E. coli & MRSANot specified (Docking studies performed)[8]
Quinoxaline (B1680401) derivative (Compound 5j)Rhizoctonia solani (Fungus)8.54 (EC₅₀)[6]
Quinoxaline derivative (Compound 5k)Acidovorax citrulli (Bacteria)Not specified[6]
Quinoxaline derivative (Compound 5t)Rhizoctonia solani (Fungus)12.01 (EC₅₀)[6]

Antioxidant and Anti-inflammatory Activities

The phenoxy aniline scaffold is also associated with antioxidant and anti-inflammatory properties. The presence of electron-donating groups, such as hydroxyl (-OH) and amino (-NH₂), can contribute to the scavenging of free radicals, thereby mitigating oxidative stress.[1][9][10] Certain derivatives have also shown potent anti-inflammatory effects by inhibiting processes like mast cell and neutrophil degranulation.[2]

Quantitative Antioxidant and Anti-inflammatory Activity Data

The antioxidant capacity is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results presented as EC₅₀ (efficient concentration to scavenge 50% of radicals) or Antiradical Efficiency (AE).[9][10] Anti-inflammatory activity can be quantified by the IC₅₀ for the inhibition of inflammatory mediator release.[2]

Compound/DerivativeBiological ActivityKey MetricValueReference
2-AminophenolAntioxidant (DPPH)AEHighest in tested anilines[9]
o-PhenylenediamineAntioxidant (DPPH)AESecond highest[9]
4-AminophenolAntioxidant (DPPH)AEThird highest[9]
4-Anilinofuro[2,3-b]quinoline (Compound 6a)Anti-inflammatoryIC₅₀ (Mast cell degranulation)6.5 µM[2]
4-Phenoxyfuro[2,3-b]quinoline (Compound 15)Anti-inflammatoryIC₅₀ (Mast cell degranulation)16.4 µM[2]
4-Anilinofuro[2,3-b]quinoline (Compound 6a)Anti-inflammatoryIC₅₀ (Neutrophil degranulation)11.6 µM[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of substituted phenoxy anilines.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

  • Harvest cancer cells during their exponential growth phase.
  • Perform a cell count using a hemocytometer.
  • Dilute the cell suspension to a density of 5 x 10⁴ cells/mL in a complete culture medium.
  • Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells/well).
  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in a suitable solvent, such as DMSO.
  • Create serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations. The final concentration of DMSO should be non-toxic to the cells (typically ≤ 0.5%).
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
  • Include untreated and vehicle controls.
  • Incubate for 48-72 hours at 37°C and 5% CO₂.[11]

3. MTT Assay and Measurement:

  • Add 20 µL of MTT solution (5 mg/mL) to each well.
  • Incubate for an additional 3-4 hours at 37°C.[11]
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value from the dose-response curve.[11]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][12]

1. Preparation of Inoculum:

  • Culture the test microorganism in a suitable broth medium to achieve a standardized concentration (e.g., 1-2 x 10⁸ CFU/mL).

2. Preparation of Microtiter Plate:

  • Dispense the culture broth into the wells of a 96-well microtiter plate.
  • Prepare serial two-fold dilutions of the test compound directly in the wells.

3. Inoculation and Incubation:

  • Inoculate each well with the standardized microbial suspension.
  • Include a positive control (microorganism without the compound) and a negative control (broth without the microorganism).
  • Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.[12]

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Signaling Pathway

EGFR_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Aniline_Derivative Substituted Phenoxy Aniline Aniline_Derivative->EGFR Inhibits

Caption: Inhibition of the EGFR-ERK signaling pathway by substituted phenoxy anilines.

Experimental Workflows

Cytotoxicity_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 24h Incubation (Cell Attachment) cell_seeding->incubation1 compound_treatment Compound Treatment (Serial Dilutions) incubation1->compound_treatment incubation2 48-72h Incubation (Exposure) compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 3-4h Incubation (Formazan Formation) mtt_addition->incubation3 dissolve Dissolve Formazan (DMSO) incubation3->dissolve read_absorbance Measure Absorbance dissolve->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

MIC_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum prepare_plate Prepare Serial Dilutions of Compound in 96-Well Plate start->prepare_plate inoculate Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate prepare_plate->inoculate incubate Incubate for 24-48h inoculate->incubate observe Visually Inspect for Growth incubate->observe determine_mic Determine MIC (Lowest concentration with no growth) observe->determine_mic end End determine_mic->end

Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

Structure-Activity Relationship

SAR_Antioxidant cluster_factors Key Structural Factors Core Phenoxy Aniline Core Structure Num_Groups Number of Active Groups (-OH, -NH2) Pos_Groups Position of Active Groups Bond_Energy Bond Dissociation Energy (O-H vs. N-H) Activity Antioxidant Activity Num_Groups->Activity More groups = higher activity Pos_Groups->Activity ortho > para > meta Bond_Energy->Activity Lower BDE = higher activity

Caption: Key structure-activity relationships for the antioxidant potential of phenoxy anilines.

References

The 3-(4-Chlorophenoxy)-4-methylaniline Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Core in Drug Discovery

Introduction

The 3-(4-Chlorophenoxy)-4-methylaniline scaffold and its close chemical relatives represent a class of diaryl ether amines that have garnered interest in medicinal chemistry due to their synthetic accessibility and the diverse pharmacological activities exhibited by their derivatives. This technical guide provides a comprehensive overview of this scaffold, with a particular focus on its application in the development of novel therapeutic agents. While the direct applications of this compound are not extensively documented in publicly available research, this guide will delve into the significant findings related to its close analog, 3-chloro-4-(4-chlorophenoxy)aniline (B1584236), particularly in the realm of antimalarial drug discovery.

This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further exploration and application of this promising scaffold.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the core scaffold is crucial for designing derivatives with desirable pharmacokinetic profiles.

PropertyValueSource
Molecular Formula C₁₃H₁₂ClNOCalculated
Molecular Weight 233.70 g/mol Calculated
LogP (Predicted) 4.5Predicted
Topological Polar Surface Area (TPSA) 38.3 ŲPredicted
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 2Calculated

Table 1: Predicted Physicochemical Properties of this compound.

Medicinal Chemistry Applications: Antimalarial Activity

A significant application of a close analog, 3-chloro-4-(4-chlorophenoxy)aniline, has been demonstrated in the development of a novel hybrid antimalarial agent. A study detailed the synthesis and evaluation of artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), a conjugate of the potent antimalarial drug artesunate (B1665782) with the aniline (B41778) derivative.

Quantitative Biological Data

The study provided crucial in vitro and in vivo data on the efficacy and safety of the ATSA conjugate.

CompoundP. falciparum StrainIC₅₀ (ng/mL)Selectivity Index (SI)
ATSA 3D711.47 ± 1.32180.91
W21.45 ± 0.26>71
Artesunate (ATS) 3D74.66 ± 0.93-
W20.60 ± 0.15-

Table 2: In Vitro Antiplasmodial Activity of Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) and Artesunate (ATS).

CompoundP. berghei StrainED₅₀ (mg/kg body weight)
ATSA ANKA4.211
Lumefantrine resistant (LuR)2.601
Piperaquine resistant (PQR)3.875

Table 3: In Vivo Antimalarial Activity of Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA).

Pharmacokinetic and Toxicological Profile

In silico predictions and in vivo studies provided insights into the drug-like properties of the ATSA conjugate.

ParameterPrediction/Result
Human Intestinal Absorption (HIA) > 95%
hERG K⁺ Channel Inhibition Risk Medium
Acute Oral Toxicity No mortalities observed

Table 4: Predicted ADME and In Vivo Toxicity of Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA).

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following protocols are based on published synthetic procedures for derivatives of the core scaffold.

Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene

This procedure describes the synthesis of a key intermediate.

  • A mixture of 4-chlorophenol (B41353) (12.56 g, 97.7 mmol) and potassium hydroxide (B78521) (6.83 g, 121.8 mmol) is heated at 70–80 °C with vigorous stirring until the phenol (B47542) is completely dissolved.

  • Fine copper powder (29 mg, 0.456 mmol) and 3,4-dichloronitrobenzene (B32671) (11.04 g, 57.5 mmol) are added to the mixture.

  • The reaction mixture is stirred at 110–120 °C for 2.5 hours.

  • After cooling to room temperature, 0.8 M NaOH (14 mL) is added, and the mixture is stirred for 20 minutes to form a precipitate.

  • The precipitate is filtered and washed with water until a neutral pH is achieved.

Synthesis of 3-chloro-4-(4'-chlorophenoxy)aniline

This protocol details the reduction of the nitro intermediate to the corresponding aniline.

  • A mixture of iron powder (0.99 g, 17.74 mmol), 3-chloro-4-(4'-chlorophenoxy)nitrobenzene (1.44 g, 5.07 mmol), and acetic acid (1.13 mL, 19.77 mmol) in a 3:1 mixture of ethanol (B145695) and water (2 mL) is refluxed for 2 hours.

  • The mixture is then cooled to room temperature, and 1 M NaOH is added until a pH of 7 is reached.

  • Solids are removed by filtration, and the filtrate is extracted with chloroform.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the crude product, which is then purified by flash chromatography.

Synthesis of (Z)-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-1-(5-nitrothiophen-2-yl)methanimine

This procedure outlines the synthesis of a Schiff base derivative.[1]

  • A solution of 5-nitro-2-thiophenecarboxaldehyde (0.077 g, 0.49 mmol) in 20 mL of ethanol is mixed with a solution of 3-chloro-4-(4-chlorophenoxy)aniline (0.124 g, 0.49 mmol) in 20 mL of ethanol.[1]

  • The reaction mixture is stirred under reflux for 1 hour.[1]

  • Crystals of the product suitable for X-ray analysis are obtained from the ethanol solution by slow evaporation.[1]

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and relationships.

experimental_workflow start Starting Materials (3,4-dichloronitrobenzene, 4-chlorophenol) intermediate Intermediate Synthesis (3-chloro-4-(4'-chlorophenoxy)nitrobenzene) start->intermediate Ullmann Condensation reduction Reduction (3-chloro-4-(4'-chlorophenoxy)aniline) intermediate->reduction Fe/AcOH derivatization Derivatization (e.g., Schiff Base Formation) reduction->derivatization Condensation evaluation Biological Evaluation (e.g., Antimalarial Assay) derivatization->evaluation Screening

General synthetic and evaluation workflow.

logical_relationship scaffold This compound Scaffold modification Chemical Modification (e.g., Conjugation, Substitution) scaffold->modification activity Biological Activity (e.g., Antimalarial) modification->activity properties Physicochemical Properties (ADME/Tox) modification->properties

Relationship between scaffold, modification, and activity.

Conclusion and Future Directions

The this compound scaffold and its close analogs hold considerable promise for the development of new therapeutic agents. The successful application of the 3-chloro-4-(4-chlorophenoxy)aniline core in creating a potent antimalarial conjugate highlights the potential of this chemical space. The provided synthetic protocols offer a starting point for the generation of diverse libraries of derivatives for screening against a wide range of biological targets.

Future research should focus on a broader exploration of the pharmacological activities of derivatives of the core scaffold. Systematic structure-activity relationship (SAR) studies are warranted to elucidate the key structural features required for potency and selectivity against various targets, including protein kinases, which are often targeted by diaryl ether-containing molecules. Furthermore, a more in-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) and toxicological properties of new analogs will be crucial for the successful translation of promising lead compounds into clinical candidates. The versatility of the this compound scaffold makes it a valuable platform for the discovery of next-generation therapeutics.

References

In Silico Modeling of 3-(4-Chlorophenoxy)-4-methylaniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 3-(4-chlorophenoxy)-4-methylaniline derivatives, a scaffold with potential applications in drug discovery, particularly in the development of kinase inhibitors. Due to the limited availability of direct experimental and computational data for this specific series, this guide leverages established methodologies and data from structurally related compounds, such as anilinoquinazolines and phenoxyanilino-quinolines, to present a practical framework for the computational investigation of these derivatives. This document details experimental protocols for key in silico techniques, summarizes relevant quantitative data from analogous compounds in structured tables, and provides visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the subject.

Introduction to this compound Derivatives

The this compound scaffold is a key structural motif found in a variety of biologically active molecules. Its constituent fragments, a substituted aniline (B41778) and a chlorophenoxy group, are prevalent in numerous kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural characteristics of this compound derivatives make them promising candidates for targeting the ATP-binding site of various kinases. In silico modeling offers a powerful and resource-efficient approach to explore the potential of these derivatives as therapeutic agents, enabling the prediction of their biological activities, pharmacokinetic properties, and potential mechanisms of action.

Key In Silico Modeling Techniques

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, 3D-QSAR models can be particularly insightful.

Experimental Protocol: 3D-QSAR Modeling

  • Ligand Preparation: A dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values against a specific kinase) is required. The 3D structures of these molecules are generated and optimized using a suitable computational chemistry software package.

  • Molecular Alignment: The molecules in the dataset are aligned based on a common substructure. For the target derivatives, alignment can be performed using the this compound core.

  • Descriptor Calculation: The aligned molecules are placed in a 3D grid, and steric and electrostatic interaction energies are calculated at each grid point using a probe atom. These calculated energy values serve as the independent variables (descriptors).

  • Model Generation and Validation: A statistical method, such as Partial Least Squares (PLS), is used to correlate the calculated descriptors with the biological activities of the compounds. The predictive power of the resulting QSAR model is rigorously assessed using both internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model generation) techniques[1].

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is invaluable for understanding the binding mode of this compound derivatives within the active site of a target kinase and for predicting their binding affinity.

Experimental Protocol: Molecular Docking

  • Receptor Preparation: The 3D structure of the target protein (e.g., a kinase) is obtained from a protein structure database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: The 3D structures of the this compound derivatives are generated and their geometries are optimized.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site of the receptor. The algorithm scores the different binding poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. The docking scores can be used to rank the compounds in terms of their predicted binding affinity[1][2][3].

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for its biological activity. Pharmacophore models can be used to screen large compound libraries to identify novel molecules with the potential to bind to the target of interest.

Experimental Protocol: Pharmacophore Modeling

  • Model Generation: A pharmacophore model can be generated based on the structure of a known active ligand bound to its receptor (structure-based) or by aligning a set of active molecules and identifying their common chemical features (ligand-based). For the target derivatives, a structure-based approach would be preferable if a crystal structure of a related compound in a kinase active site is available.

  • Model Validation: The generated pharmacophore model is validated by its ability to distinguish between known active and inactive compounds.

  • Virtual Screening: The validated pharmacophore model is used as a 3D query to search large chemical databases for molecules that match the pharmacophoric features.

  • Hit Filtering and Optimization: The retrieved hits are further filtered based on drug-likeness criteria and can be subjected to molecular docking studies to refine the selection of promising candidates for experimental testing.

Data Presentation: In Silico and In Vitro Data for Analogous Compounds

The following tables summarize quantitative data for anilinoquinazoline (B1252766) and phenoxyanilino-quinoline derivatives that are structurally related to this compound and act as kinase inhibitors. This data can serve as a benchmark for in silico modeling studies of the target derivatives.

Table 1: Kinase Inhibitory Activity of Anilinoquinazoline Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
PD 153035EGFR0.025[4]
Compound 13SH-SY5Y13,100[3]
Compound 26A54924,100[3]
Compound 26SH-SY5Y14,800[3]

Table 2: In Silico Predictions for Anilinoquinazoline Derivatives

Compound IDTargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
Compound 13PHGDH-Asp174 (H-bond), Gly156 (H-bond), Tyr173 (halogen bond)[3]
Compound 26PHGDH-Asp174 (H-bond), Leu152 (H-bond), Tyr173 (halogen bond)[3]
GefitinibEGFR (mutant)--[2]

Table 3: Antiproliferative Activity of 3-Cyano-4-(phenoxyanilino)quinolines

Compound IDTarget Cell LineIC50 (nM)Reference
Lead CompoundsTumor CellsLow nanomolar[5]

Visualization of Signaling Pathways and Workflows

Simplified Kinase Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), which is a common target for inhibitors with the anilino-scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Activation Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibition

Simplified Receptor Tyrosine Kinase Signaling Pathway.
In Silico Drug Discovery Workflow

This diagram outlines a typical workflow for the in silico discovery of novel kinase inhibitors.

G start Define Target & Compound Library qsar QSAR Modeling (Optional, for known actives) start->qsar pharmacophore Pharmacophore Modeling start->pharmacophore virtual_screening Virtual Screening qsar->virtual_screening pharmacophore->virtual_screening docking Molecular Docking virtual_screening->docking admet ADMET Prediction docking->admet synthesis Synthesis of Hits admet->synthesis testing In Vitro & In Vivo Testing synthesis->testing end Lead Optimization testing->end

Workflow for In Silico Kinase Inhibitor Discovery.

Conclusion

While direct computational studies on this compound derivatives are not extensively reported, the principles and methodologies outlined in this guide provide a robust framework for their in silico investigation. By leveraging data and insights from structurally analogous kinase inhibitors, researchers can effectively apply QSAR, molecular docking, and pharmacophore modeling to predict the biological activities and binding modes of these promising compounds. The integration of these computational techniques into the drug discovery pipeline can significantly accelerate the identification and optimization of novel therapeutic agents targeting kinases and other relevant biological targets. Further experimental validation of the in silico predictions is crucial to confirm the therapeutic potential of this chemical series.

References

A Comprehensive Technical Guide to the Synthesis of Diaryl Ether Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether aniline (B41778) scaffold is a privileged structural motif found in a wide array of pharmaceuticals, agrochemicals, and materials science applications. Its synthesis, requiring the strategic formation of a C-O and a C-N bond, has been the subject of extensive research. This technical guide provides an in-depth review of the core synthetic methodologies, complete with quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the efficient construction of these valuable molecules.

Core Synthetic Strategies

The synthesis of diaryl ether anilines can be broadly categorized into four main approaches, each with its own set of advantages and limitations:

  • Ullmann Condensation: A classic copper-catalyzed method for the formation of C-O and C-N bonds.

  • Buchwald-Hartwig Cross-Coupling: A versatile palladium-catalyzed reaction with a broad substrate scope.

  • Chan-Lam Coupling: A copper-catalyzed cross-coupling that utilizes boronic acids.

  • Nucleophilic Aromatic Substitution (SNAr): A metal-free method that is typically effective for electron-deficient aryl halides.

The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the functional group tolerance of the substrates. A common strategy involves the initial formation of a diaryl ether containing a nitro group, which is subsequently reduced to the target aniline[1].

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of diaryl ethers, which are key precursors to diaryl ether anilines, via the primary synthetic methods.

Table 1: Ullmann Condensation for Diaryl Ether Synthesis
Aryl HalidePhenol (B47542)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChloronitrobenzenePhenolCu metalKOHNone>210-High[1]
Aryl Iodide/BromideSubstituted PhenolsCuI (5 mol%) / N,N-dimethylglycine (10 mol%)Cs₂CO₃Dioxane90-11024-4870-95[1]
Iodo benzenePhenolCu(II) glycinate (B8599266) monohydrateKOHDMSO808-[2]
Aryl HalidesPhenolCuI (10 mol%) / TMEDA (5 mol%)Cs₂CO₃DMF13016-[3]
Table 2: Buchwald-Hartwig Cross-Coupling for Diaryl Ether Synthesis
Aryl HalidePhenol/AnilineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Bromo-aromaticAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene (B28343)1108-[4]
Aryl BromideAnilinePd₂(dba)₃ / XPhosNaOtBuToluene10012-24-[1]
Aryl BromideCarbazole[Pd(allyl)Cl]₂ / TrixiePhos-Toluene--97[5]
Aryl BromideDiphenylamine[Pd(allyl)Cl]₂ / XPhos-Toluene--96[5]
Table 3: Chan-Lam Coupling for Diaryl Ether/Amine Synthesis
Aryl Boronic AcidPhenol/AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic AcidAnilineCu(OAc)₂2,6-Lutidine---Good[6]
Arylboronic AcidPyrroleCu(OAc)₂Pyridine-RT7293
Arylboronic AcidsMethyl 2-aminothiophene-3-carboxylateCu(OAc)₂----Moderate-Good[7]
Table 4: SNAr for Diaryl Ether Synthesis
Aryl HalidePhenolBaseSolventTemp (°C)Time (min)Yield (%)Reference
Electron-deficient Aryl HalidesPhenolsK₂CO₃DMSOReflux (MW)5-1085-95[1]
Fluorinated (het)aromaticsCarbohydrate alcoholsKHMDS--RTGood-Excellent[8]

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations.

Protocol 1: Ullmann Condensation for Diaryl Ether Synthesis

This protocol describes a modern, ligand-assisted Ullmann reaction for the synthesis of a phenoxy nitroarene, a precursor to a diaryl ether aniline.

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%), the substituted phenol (1.0 mmol, 1.0 equiv.), Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv.), and N,N-dimethylglycine (10.3 mg, 0.1 mmol, 10 mol%)[1].

  • Seal the tube with a septum and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the halo-nitroarene (1.2 mmol, 1.2 equiv.) followed by anhydrous 1,4-dioxane (B91453) (5 mL) via syringe.

Reaction and Workup:

  • Place the sealed tube in a preheated oil bath at 90-110 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired diaryl ether.

Subsequent Reduction: The nitro group of the resulting phenoxy nitroarene can be reduced to the corresponding aniline using standard procedures, such as treatment with SnCl₂ in HCl, catalytic hydrogenation (H₂/Pd-C), or iron powder in the presence of ammonium (B1175870) chloride.

Protocol 2: Buchwald-Hartwig Cross-Coupling for Diaryl Ether Aniline Synthesis

This protocol outlines a typical palladium-catalyzed C-N bond formation to directly synthesize a phenoxy aniline from a bromo-phenoxy compound and an aniline.

Catalyst Pre-formation (Optional but Recommended):

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), a suitable phosphine (B1218219) ligand such as XPhos (14.3 mg, 0.03 mmol, 3 mol%), and anhydrous toluene (2 mL) to a vial.

  • Stir the mixture for 10 minutes.

Reaction Setup:

  • To a separate oven-dried Schlenk tube, add the aryl bromide (e.g., a bromo-phenoxy compound, 1.0 mmol, 1.0 equiv.), the desired aniline (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv.)[1].

  • Add the pre-formed catalyst solution or add the catalyst and ligand directly to the Schlenk tube under an inert atmosphere.

  • Add anhydrous toluene (5 mL) via syringe.

Reaction and Workup:

  • Heat the mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or GC-MS analysis[1].

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the target diaryl ether aniline.

Mechanistic Pathways and Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the key reactions and a logical workflow for selecting a synthetic strategy.

Ullmann Condensation Catalytic Cycle

Ullmann_Cycle cluster_reactants Reactants cluster_product Product CuI Cu(I)X CuPhenoxide (L)Cu(I)OAr' CuI->CuPhenoxide + Ar'O⁻ - X⁻ Phenoxide Ar'O⁻ CuIII_intermediate [(L)Cu(III)(Ar)(OAr')(X)] CuPhenoxide->CuIII_intermediate + ArX ArylHalide ArX OxidativeAddition Oxidative Addition CuIII_intermediate->CuI Reductive Elimination - ArOAr' ReductiveElimination Reductive Elimination Product Ar-O-Ar'

Caption: Catalytic cycle of the Ullmann condensation for C-O bond formation.

Buchwald-Hartwig Cross-Coupling Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_product Product Pd0 L-Pd(0) PdII_complex L-Pd(II)(Ar)(X) Pd0->PdII_complex Oxidative Addition + Ar-X ArylHalide Ar-X OxidativeAddition Oxidative Addition PdII_amine_complex [L-Pd(II)(Ar)(NR₂H)]⁺X⁻ PdII_complex->PdII_amine_complex + R₂NH - X⁻ Amine R₂NH LigandExchange Ligand Exchange PdII_amido_complex L-Pd(II)(Ar)(NR₂) PdII_amine_complex->PdII_amido_complex + Base - Base-H⁺ Base Base Deprotonation Deprotonation PdII_amido_complex->Pd0 Reductive Elimination - Ar-NR₂ ReductiveElimination Reductive Elimination Product Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination for C-N bond formation.

Synthetic Strategy Selection Workflow

Strategy_Selection start Start: Target Diaryl Ether Aniline q1 Is an activated halo-nitroarene commercially available? start->q1 strategy_A Strategy A: C-O Formation First q1->strategy_A Yes strategy_B Strategy B: C-N Formation First q1->strategy_B No q2 Are starting materials sterically hindered? strategy_A->q2 snar Consider S(N)Ar q2->snar Yes (electron-deficient) ullmann Consider Ullmann Condensation q2->ullmann No reduction Reduction of Nitro Group snar->reduction ullmann->reduction end Target Molecule reduction->end buchwald_cn Buchwald-Hartwig C-N Coupling strategy_B->buchwald_cn protection Protect Amine (if necessary) buchwald_cn->protection buchwald_co Buchwald-Hartwig C-O Coupling protection->buchwald_co deprotection Deprotection buchwald_co->deprotection deprotection->end

Caption: A decision-making workflow for selecting a synthetic strategy.

Conclusion

The synthesis of diaryl ether anilines is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The Ullmann condensation offers a cost-effective, copper-catalyzed route, particularly for large-scale synthesis, while the Buchwald-Hartwig cross-coupling provides exceptional versatility and functional group tolerance with its palladium-based catalytic systems. The Chan-Lam coupling presents a milder, often room temperature, alternative using boronic acids. For substrates with appropriate electronic activation, Nucleophilic Aromatic Substitution provides a straightforward, metal-free approach. By understanding the nuances of each method, including their substrate scope, limitations, and mechanistic underpinnings, researchers can strategically select and optimize the ideal synthetic route for their target diaryl ether aniline.

References

Methodological & Application

Application Notes: Synthesis of 3-(4-Chlorophenoxy)-4-methylaniline via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Ullmann condensation is a cornerstone of organic synthesis, enabling the formation of carbon-heteroatom bonds, particularly C-O bonds for creating diaryl ethers.[1][2] Diaryl ether motifs are prevalent in pharmaceuticals, natural products, and materials science. This document provides a detailed protocol for the synthesis of 3-(4-Chlorophenoxy)-4-methylaniline, a key intermediate for drug development, utilizing a modern, ligand-assisted Ullmann-type reaction. Classical Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper.[3][4] Modern protocols, however, employ soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions with greater functional group tolerance and improved yields.[1][5]

The synthesis described herein involves the copper-catalyzed cross-coupling of 3-hydroxy-4-methylaniline and 1-chloro-4-iodobenzene (B104392). In this reaction, the more reactive aryl iodide serves as the electrophilic partner, which is a common strategy in Ullmann condensations.[6]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Reaction of 3-hydroxy-4-methylaniline with 1-chloro-4-iodobenzene

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis.

Materials and Equipment:

  • Reactants:

    • 3-Hydroxy-4-methylaniline (CAS: 2835-95-2)[7]

    • 1-Chloro-4-iodobenzene (CAS: 637-87-6)[8]

    • Copper(I) Iodide (CuI)

    • L-Proline (or other suitable ligand, e.g., 2,2,6,6-tetramethylheptane-3,5-dione)[5]

    • Potassium Carbonate (K₂CO₃), finely ground and dried

    • Toluene (B28343), anhydrous

  • Equipment:

    • Schlenk flask or three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Inert gas supply (Argon or Nitrogen)

    • Standard laboratory glassware for workup (separatory funnel, beakers, flasks)

    • Rotary evaporator

    • Silica (B1680970) gel for column chromatography

Detailed Synthesis Protocol:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add 3-hydroxy-4-methylaniline (1.0 eq.), 1-chloro-4-iodobenzene (1.1 eq.), Copper(I) Iodide (CuI, 0.1 eq.), L-Proline (0.2 eq.), and finely ground potassium carbonate (K₂CO₃, 2.0 eq.).

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Reaction Execution:

    • Add anhydrous toluene via syringe to the flask to create a 0.5 M solution with respect to the 3-hydroxy-4-methylaniline.

    • Stir the resulting suspension at room temperature for 15 minutes.

    • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Data Presentation

The efficiency of the Ullmann condensation is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and expected yields for analogous diaryl ether syntheses, providing a basis for optimization.

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
1CuI (10)L-Proline (20)K₂CO₃Toluene1102475-85[9]
2CuCl (5)TMHD (10)Cs₂CO₃NMP1201280-90[5]
3CuI (5)PPh₃ (10)K₂CO₃o-Xylene1401860-70[9]
4CuI (10)NoneK₃PO₄DMF1302450-65[3]

TMHD: 2,2,6,6-tetramethylheptane-3,5-dione; NMP: N-Methyl-2-pyrrolidone; DMF: Dimethylformamide.

Visualizations: Workflow and Mechanism

Experimental Workflow

The logical flow of the synthesis from setup to final product is illustrated below.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactants: - 3-Hydroxy-4-methylaniline - 1-Chloro-4-iodobenzene - CuI, L-Proline, K₂CO₃ B Add Anhydrous Toluene A->B Inert Atmosphere C Heat to Reflux (110°C) B->C D Monitor by TLC (12-24h) C->D E Cool and Filter through Celite D->E F Liquid-Liquid Extraction (Wash with HCl, NaHCO₃, Brine) E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Ullmann Condensation Catalytic Cycle

The proposed mechanism for the copper-catalyzed formation of the diaryl ether is depicted in the following catalytic cycle. The cycle is believed to proceed through a Cu(I)/Cu(III) pathway.[1]

G CuI Cu(I)L₂ Int1 Cu(I)-Phenoxide Complex Int2 Cu(III) Intermediate Int1->Int2 Oxidative Addition Int2->CuI Reductive Elimination Product Diaryl Ether Product Int2->Product Phenol 3-Hydroxy-4-methylaniline + Base Phenol->CuI Ligand Exchange ArylHalide 1-Chloro-4-iodobenzene ArylHalide->Int1

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

References

Application Notes and Protocols: Synthesis of 3-(4-Chlorophenoxy)-4-methylaniline via a Buchwald-Hartwig Approach

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Developed by Stephen L. Buchwald and John F. Hartwig, this reaction allows for the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient method for synthesizing arylamines.[1][3] These motifs are prevalent in pharmaceuticals and other biologically active compounds. While the user has requested a protocol for the Buchwald-Hartwig amination to synthesize 3-(4-Chlorophenoxy)-4-methylaniline, the key structural feature of this molecule is a diaryl ether bond (C-O). The principles of Buchwald-Hartwig chemistry also extend to the formation of C-O bonds, often referred to as Buchwald-Hartwig etherification.[4][5] This protocol will, therefore, detail a synthetic route to this compound that utilizes a Buchwald-Hartwig C-O coupling reaction to form the diaryl ether linkage, followed by a standard reduction to yield the final aniline (B41778) product.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the formation of the diaryl ether bond via a palladium-catalyzed Buchwald-Hartwig C-O coupling of 3-chloro-4-methyl-1-nitrobenzene with 4-chlorophenol (B41353). The resulting nitroaromatic intermediate is then reduced to the desired aniline derivative.

G cluster_0 Step 1: Buchwald-Hartwig C-O Coupling cluster_1 Step 2: Reduction 3-Chloro-4-methyl-1-nitrobenzene 3-Chloro-4-methyl-1-nitrobenzene Intermediate 3-(4-Chlorophenoxy)-4-methyl-1-nitrobenzene 3-Chloro-4-methyl-1-nitrobenzene->Intermediate Buchwald-Hartwig C-O Coupling 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->Intermediate Pd_catalyst Pd Catalyst/Ligand Base Base Solvent_Heat Solvent, Heat Final_Product This compound Intermediate->Final_Product Nitro Group Reduction Reducing_agent Reducing Agent

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-Chlorophenoxy)-4-methyl-1-nitrobenzene via Buchwald-Hartwig C-O Coupling

This protocol is a representative procedure based on established methods for palladium-catalyzed diaryl ether synthesis.[5][6]

Materials:

  • 3-Chloro-4-methyl-1-nitrobenzene

  • 4-Chlorophenol

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Inert Atmosphere Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv).

  • Reagent Addition: To the flask, add sodium tert-butoxide (1.4 equiv), 3-chloro-4-methyl-1-nitrobenzene (1.0 equiv), and 4-chlorophenol (1.2 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous toluene via syringe.

  • Reaction: Fit the flask with a reflux condenser under the inert gas and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 3-(4-chlorophenoxy)-4-methyl-1-nitrobenzene.

Step 2: Synthesis of this compound via Nitro Group Reduction

This is a standard procedure for the reduction of a nitroaromatic compound.[7]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 3-(4-chlorophenoxy)-4-methyl-1-nitrobenzene (1.0 equiv) in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (5.0 equiv) and ammonium chloride (1.0 equiv) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Data Presentation

The following table summarizes the representative reaction conditions for the key Buchwald-Hartwig C-O coupling step.

ParameterValue/Condition
Aryl Halide 3-Chloro-4-methyl-1-nitrobenzene
Nucleophile 4-Chlorophenol
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand XPhos
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Catalyst Loading 2 mol%
Ligand Loading 4 mol%
Temperature 100-110 °C
Reaction Time 12-24 hours

Mandatory Visualization

G Pd(0)L2 Pd(0)L2 Pd(II)Complex L2Pd(II)(Ar)(X) Pd(0)L2->Pd(II)Complex Ar-X ArX Ar-X Oxidative_Addition Oxidative Addition Pd(II)AmideComplex L2Pd(II)(Ar)(OR) Pd(II)Complex->Pd(II)AmideComplex R-OH, Base NuH R-OH Ligand_Exchange Ligand Exchange Pd(II)AmideComplex->Pd(0)L2 Ar-OR Base Base Reductive_Elimination Reductive Elimination Product Ar-OR

Figure 2: Catalytic cycle for Buchwald-Hartwig C-O coupling.

References

Application Note: A Detailed Experimental Protocol for the Synthesis of 3-(4-Chlorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of 3-(4-Chlorophenoxy)-4-methylaniline, a valuable intermediate in the development of novel therapeutic agents and functional materials. The described methodology is a two-step process commencing with an Ullmann condensation to form a diaryl ether, followed by the reduction of a nitro group to yield the final aniline (B41778) product. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering detailed procedures, data presentation, and workflow visualization to ensure reproducible and efficient synthesis.

Introduction

Substituted anilines and diphenyl ethers are pivotal structural motifs in a wide array of biologically active compounds and advanced materials. The title compound, this compound, incorporates both functionalities, making it a key building block for further chemical elaboration. The synthetic route detailed herein is based on established and reliable chemical transformations, ensuring high yields and purity of the final product.

The synthesis proceeds in two key stages:

  • Ullmann Condensation: Formation of the diphenyl ether linkage through the reaction of 3-nitro-4-chlorotoluene with 4-chlorophenol (B41353). This reaction is catalyzed by copper, a hallmark of the Ullmann condensation[1].

  • Nitro Group Reduction: Conversion of the intermediate nitro-diphenyl ether to the corresponding aniline using iron powder in an acidic medium.

This protocol provides specific parameters and quantitative data derived from analogous syntheses to guide the user.

Experimental Protocols

2.1. Step 1: Synthesis of 2-Methyl-5-(4-chlorophenoxy)-1-nitrobenzene (Intermediate)

This step involves the copper-catalyzed Ullmann condensation of 3-nitro-4-chlorotoluene and 4-chlorophenol[1].

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Nitro-4-chlorotoluene171.5810.0 g58.3
4-Chlorophenol128.568.2 g63.8
Potassium Carbonate (K₂CO₃)138.2112.1 g87.5
Copper(I) Iodide (CuI)190.451.1 g5.8
Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-nitro-4-chlorotoluene (10.0 g, 58.3 mmol), 4-chlorophenol (8.2 g, 63.8 mmol), potassium carbonate (12.1 g, 87.5 mmol), and copper(I) iodide (1.1 g, 5.8 mmol).

  • Add dimethylformamide (100 mL) to the flask.

  • Flush the flask with nitrogen and heat the reaction mixture to 140-150 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:4 ethyl acetate (B1210297)/hexane (B92381) solvent system.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (0% to 10%) to yield 2-methyl-5-(4-chlorophenoxy)-1-nitrobenzene as a solid.

Expected Yield and Physical Properties:

ProductMolecular Weight ( g/mol )Expected Yield (%)Physical StateMelting Point (°C)
2-Methyl-5-(4-chlorophenoxy)-1-nitrobenzene263.6875-85Yellow Solid85-88

2.2. Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the nitro group of the intermediate to an amine using iron powder.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Methyl-5-(4-chlorophenoxy)-1-nitrobenzene263.6810.0 g37.9
Iron Powder (Fe)55.858.5 g152.2
Acetic Acid (CH₃COOH)60.055.0 mL-
Ethanol (B145695) (EtOH)-100 mL-
Water (H₂O)-30 mL-

Procedure:

  • In a 250 mL round-bottom flask, prepare a suspension of 2-methyl-5-(4-chlorophenoxy)-1-nitrobenzene (10.0 g, 37.9 mmol) and iron powder (8.5 g, 152.2 mmol) in a mixture of ethanol (100 mL) and water (30 mL).

  • To this suspension, add acetic acid (5.0 mL).

  • Heat the mixture to reflux (approximately 80 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron residues. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add a saturated solution of sodium bicarbonate until the pH is basic (pH > 8).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography if necessary.

Expected Yield and Physical Properties:

ProductMolecular Weight ( g/mol )Expected Yield (%)Physical StateMelting Point (°C)
This compound233.7085-95Off-white Solid78-81

Workflow and Pathway Visualization

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product 3-Nitro-4-chlorotoluene 3-Nitro-4-chlorotoluene Intermediate 2-Methyl-5-(4-chlorophenoxy)- 1-nitrobenzene 3-Nitro-4-chlorotoluene->Intermediate Ullmann Condensation (CuI, K₂CO₃, DMF) 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->Intermediate Final_Product This compound Intermediate->Final_Product Nitro Reduction (Fe, AcOH, EtOH/H₂O) Experimental_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Reduction A Mix Reactants: 3-Nitro-4-chlorotoluene, 4-Chlorophenol, K₂CO₃, CuI in DMF B Heat to 140-150 °C (12-18 h) A->B C Work-up: Aqueous Quench & Extraction B->C D Purification: Column Chromatography C->D E Mix Intermediate and Fe in EtOH/H₂O + AcOH D->E Intermediate Product F Reflux at 80 °C (2-4 h) E->F G Filtration & Basification F->G H Extraction & Purification G->H

References

Application Notes and Protocols for the Purification of 3-(4-Chlorophenoxy)-4-methylaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(4-Chlorophenoxy)-4-methylaniline is a chemical intermediate potentially utilized in the synthesis of pharmaceuticals and other complex organic molecules. The purity of such intermediates is critical for the success of subsequent reaction steps and the quality of the final product. Synthesis of this diaryl ether amine may result in impurities such as unreacted starting materials, isomers, and by-products. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, a widely used technique for the separation of organic compounds.[1][2]

Data Presentation

The following tables summarize the recommended parameters and expected outcomes for the purification and analysis of this compound.

Table 1: Thin-Layer Chromatography (TLC) for Method Development

ParameterRecommended ConditionsPurpose
Stationary Phase Silica gel 60 F254 TLC platesTo mimic the column's stationary phase.[3]
Mobile Phase Hexane / Ethyl Acetate (B1210297) (EtOAc)A common solvent system for compounds of medium polarity.[4]
Ratio Screening 9:1, 8:2, 7:3 (Hexane:EtOAc)To find the optimal solvent system for separation.[3]
Target Rf ~0.25 - 0.35An ideal Rf value for good separation on a column.[3][5]
Visualization UV light (254 nm)To visualize aromatic compounds.

Table 2: Column Chromatography Purification Parameters

ParameterRecommended ConditionsNotes
Stationary Phase Silica Gel (230-400 mesh)High mesh size provides better resolution.[6]
Adsorbent Weight 30-50 times the weight of the crude sampleEnsures good separation.[5]
Mobile Phase Hexane / Ethyl Acetate (EtOAc)Determined from TLC analysis.[5]
Elution Mode Isocratic or GradientGradient elution can improve separation of closely related impurities.[3]
Loading Technique Wet or Dry LoadingDry loading is preferred for samples not easily soluble in the mobile phase.[3]

Table 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

ParameterRecommended Conditions
Column C18 reversed-phase column
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid
Detection UV at 254 nm
Flow Rate 1.0 mL/min

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.[7]

  • Development: Place the TLC plate in a developing chamber containing a hexane/ethyl acetate solvent system. Start with a low polarity mixture (e.g., 9:1 hexane:EtOAc) and test progressively more polar systems.[3]

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).

  • Analysis: Calculate the Rf (retention factor) for the desired compound and impurities. The ideal solvent system will show good separation between the product and impurities, with the product having an Rf value between 0.25 and 0.35.[5]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.[3]

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel (230-400 mesh) in the mobile phase determined by TLC.[1]

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.[8]

    • Add another layer of sand on top of the silica gel bed.[1]

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[3]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.[2]

    • Collect fractions in an ordered array of test tubes.

    • Monitor the elution process by performing TLC analysis on the collected fractions.[3]

  • Product Isolation:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified compound under a high vacuum to remove any residual solvent.[1]

Due to the basic nature of the aniline (B41778) moiety, peak tailing might be observed. If this occurs, using a mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine (B128534) in the hexane/ethyl acetate mixture) or using a different stationary phase like alumina (B75360) can be considered.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Method Development column_prep Column Packing tlc->column_prep Determines Mobile Phase sample_loading Sample Loading column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis TLC of Fractions elution->fraction_analysis pooling Pooling Pure Fractions fraction_analysis->pooling Identify Pure Fractions solvent_removal Solvent Removal pooling->solvent_removal final_product Pure Product solvent_removal->final_product

Caption: Workflow for the purification of this compound.

logical_relationship cluster_compound Compound Properties cluster_conditions Chromatographic Conditions cluster_outcome Separation Outcome polarity Polarity of Analyte separation Differential Adsorption polarity->separation impurities Polarity of Impurities impurities->separation stationary_phase Stationary Phase (Silica Gel - Polar) stationary_phase->separation Interacts with mobile_phase Mobile Phase (Hexane/EtOAc - Non-polar/Polar mix) mobile_phase->separation Competes for elution_order Elution Order separation->elution_order purified_product Purified Product elution_order->purified_product

Caption: Principle of separation in column chromatography.

References

Application Notes and Protocols for the Recrystallization of 3-(4-Chlorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the purification of 3-(4-Chlorophenoxy)-4-methylaniline via recrystallization. The information is intended to assist researchers in developing robust and effective purification strategies to obtain high-purity crystalline material suitable for downstream applications in drug development and scientific research.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.

Solvent Selection Strategy

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. A systematic solvent screening is highly recommended to identify the optimal solvent or solvent mixture.

General Considerations for Solvent Selection:

  • Solubility Profile: The ideal solvent should exhibit a steep solubility curve, meaning a significant increase in solubility with temperature.

  • "Like Dissolves Like": The principle that compounds with similar polarities are more likely to be soluble in each other is a useful starting point. This compound, a substituted aniline, is a relatively polar molecule and is expected to be soluble in polar organic solvents.

  • Inertness: The solvent must not react with the compound being purified.

  • Boiling Point: A moderately low boiling point is desirable to facilitate solvent removal from the purified crystals.

  • Volatility: The solvent should be volatile enough to be easily removed during the drying process.

Recommended Solvents for Screening:

Based on the structure of this compound and general knowledge of recrystallizing substituted anilines, the following solvents and solvent systems are recommended for initial screening:

  • Alcohols: Ethanol, Methanol, Isopropanol (IPA)

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. Common mixtures for anilines include ethanol/water.

The following diagram illustrates a logical workflow for selecting a suitable recrystallization solvent:

G Solvent Selection Workflow start Start: Crude this compound solubility_test Perform Solubility Tests in Various Solvents start->solubility_test good_solvent Good Solubility when Hot? solubility_test->good_solvent poor_solubility Poor Solubility when Cold? good_solvent->poor_solubility Yes mixed_solvent Consider Mixed Solvent System good_solvent->mixed_solvent No single_solvent Select as Single Solvent poor_solubility->single_solvent Yes poor_solubility->mixed_solvent No end End: Optimized Solvent single_solvent->end mixed_solvent->solubility_test no_suitable_solvent Re-evaluate Solvent Choices mixed_solvent->no_suitable_solvent no_suitable_solvent->solubility_test

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.

Experimental Protocols

The following are general protocols that can be adapted for the recrystallization of this compound. It is recommended to start with a small amount of material to determine the optimal conditions before scaling up.

Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring or swirling. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol).

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold mixture of the two solvents.

  • Drying: Dry the crystals under vacuum.

The general workflow for the recrystallization process is depicted in the following diagram:

G General Recrystallization Workflow start Start: Crude Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Crystals under Vacuum wash->dry end End: Pure Crystals dry->end

Caption: A step-by-step workflow for a typical recrystallization experiment.

Data Presentation

Table 1: Solvent Screening for Recrystallization

Solvent/Solvent SystemSolubility at Room Temp. (mg/mL)Solubility at Boiling Point (mg/mL)Crystal Formation upon CoolingObservations
EthanolUser-determinedUser-determinedUser-determinedUser-determined
MethanolUser-determinedUser-determinedUser-determinedUser-determined
IsopropanolUser-determinedUser-determinedUser-determinedUser-determined
AcetoneUser-determinedUser-determinedUser-determinedUser-determined
TolueneUser-determinedUser-determinedUser-determinedUser-determined
Ethanol/Water (ratio)User-determinedUser-determinedUser-determinedUser-determined

Table 2: Recrystallization Yield and Purity

Recrystallization #Starting Material (g)Recrystallization Solvent(s)Volume of Solvent(s) (mL)Yield (g)Yield (%)Purity (by HPLC/GC) (%)Melting Point (°C)
1User-determinedUser-determinedUser-determinedUser-determinedUser-determinedUser-determinedUser-determined
2 (optional)User-determinedUser-determinedUser-determinedUser-determinedUser-determinedUser-determinedUser-determined

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not dissolve - Insufficient solvent- Inappropriate solvent choice- Add more hot solvent in small increments.- Re-evaluate the solvent based on solubility tests.
No crystals form upon cooling - Too much solvent used- Solution is not saturated- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Oiling out - Compound is melting before dissolving- Solution is supersaturated- Add more solvent.- Heat the solution to a higher temperature.- Use a different solvent with a higher boiling point.
Low recovery/yield - Too much solvent used- Premature crystallization during hot filtration- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-heated.
Colored crystals - Presence of colored impurities- Add a small amount of activated charcoal to the hot solution before filtration.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, as they are often flammable and can be toxic.

  • Avoid inhaling vapors and direct contact with the skin.

  • 3-Chloro-4-(4-chlorophenoxy)aniline is harmful if swallowed, causes skin irritation, and causes serious eye irritation.

Disclaimer: The information provided is for research and development purposes only. All procedures should be carried out by trained professionals in a suitable laboratory setting. It is the responsibility of the user to ensure that all safety precautions are followed.

Application Notes and Protocols: Use of Aryl Ether Anilines as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed no publicly available information detailing the use of 3-(4-Chlorophenoxy)-4-methylaniline as a direct intermediate in the synthesis of specific, commercially available pharmaceuticals. However, the structurally similar compound, 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) , is a well-documented intermediate in the synthesis of the anthelmintic drug Rafoxanide (B1680503) .

This document will provide detailed application notes and protocols for the synthesis of Rafoxanide from 3-chloro-4-(4-chlorophenoxy)aniline to illustrate the utility of this class of compounds as pharmaceutical intermediates. This information is intended for researchers, scientists, and drug development professionals.

Overview of 3-chloro-4-(4-chlorophenoxy)aniline as a Pharmaceutical Intermediate

Chemical Structure:

Chemical structure of 3-chloro-4-(4-chlorophenoxy)aniline

Figure 1: Chemical structure of 3-chloro-4-(4-chlorophenoxy)aniline.

Application:

3-chloro-4-(4-chlorophenoxy)aniline serves as a key building block in the synthesis of the salicylanilide (B1680751) anthelmintic drug, Rafoxanide.[1] Salicylanilides are a class of compounds known for their potent anti-parasitic properties. Rafoxanide is particularly effective against liver flukes (Fasciola hepatica) in sheep and cattle.[1] The synthesis involves the formation of an amide bond between the aniline (B41778) nitrogen of the intermediate and a salicylic (B10762653) acid derivative.

Synthesis of Rafoxanide from 3-chloro-4-(4-chlorophenoxy)aniline

The synthesis of Rafoxanide from 3-chloro-4-(4-chlorophenoxy)aniline is a multi-step process that begins with the synthesis of the intermediate itself, followed by its reaction with a diiodosalicylic acid derivative.

Synthesis of the Intermediate: 3-chloro-4-(4-chlorophenoxy)aniline

The synthesis of 3-chloro-4-(4-chlorophenoxy)aniline can be achieved through a nucleophilic aromatic substitution followed by a reduction.

Experimental Protocol:

Step 1: Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene [1]

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 4-chlorophenol (B41353) (1.0 eq), potassium hydroxide (B78521) (1.25 eq), and a catalytic amount of copper powder.

  • Heat the mixture to 70-80°C with vigorous stirring until the 4-chlorophenol has completely dissolved.

  • Add 3,4-dichloronitrobenzene (B32671) (0.59 eq) to the reaction mixture.

  • Increase the temperature to 110-120°C and stir for 2.5 hours.

  • Allow the mixture to cool to room temperature.

  • Add 0.8 M NaOH solution and stir for 20 minutes to precipitate the product.

  • Filter the precipitate and wash with water until the pH is neutral.

  • Dry the solid to obtain 3-chloro-4-(4'-chlorophenoxy)nitrobenzene.

Step 2: Synthesis of 3-chloro-4-(4'-chlorophenoxy)aniline [1]

  • To a solution of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene (1.0 eq) in a mixture of ethanol (B145695) and water (e.g., 3:1 ratio), add iron powder (3.5 eq) and glacial acetic acid (3.9 eq).

  • Reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and neutralize with 1 M NaOH to pH 7.

  • Filter to remove the solid iron salts.

  • Extract the filtrate with an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography.

Quantitative Data for Intermediate Synthesis:

StepReactantsProductYield
1. Nucleophilic Aromatic Substitution4-chlorophenol, 3,4-dichloronitrobenzene, KOH, Cu3-chloro-4-(4'-chlorophenoxy)nitrobenzene~90%
2. Reduction of Nitro Group3-chloro-4-(4'-chlorophenoxy)nitrobenzene, Fe, Acetic Acid3-chloro-4-(4'-chlorophenoxy)aniline94%[1]
Synthesis of Rafoxanide

Experimental Protocol: [1]

  • In a dry reaction vessel under an inert atmosphere, suspend 3,5-diiodosalicylic acid (1.0 eq) and 3-chloro-4-(4'-chlorophenoxy)aniline (1.0 eq) in an anhydrous, high-boiling point solvent such as xylene.

  • Add phosphorus trichloride (B1173362) (1.0 eq) dropwise to the mixture at room temperature. This will form the acyl chloride in situ.

  • Heat the reaction mixture to 110°C and stir for 1.5 hours.

  • Allow the reaction to cool to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude residue by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Rafoxanide as a solid.

Quantitative Data for Rafoxanide Synthesis:

ReactantsProductYield
3,5-diiodosalicylic acid, 3-chloro-4-(4'-chlorophenoxy)aniline, PCl₃Rafoxanide82%[1]

Diagrams and Workflows

Synthesis Workflow for Rafoxanide

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis 4-chlorophenol 4-chlorophenol Nitro_Intermediate 3-chloro-4-(4'-chlorophenoxy)nitrobenzene 4-chlorophenol->Nitro_Intermediate KOH, Cu 3,4-dichloronitrobenzene 3,4-dichloronitrobenzene 3,4-dichloronitrobenzene->Nitro_Intermediate Aniline_Intermediate 3-chloro-4-(4'-chlorophenoxy)aniline Nitro_Intermediate->Aniline_Intermediate Fe, AcOH 3,5-diiodosalicylic_acid 3,5-diiodosalicylic_acid Rafoxanide Rafoxanide Aniline_Intermediate->Rafoxanide PCl3, Xylene 3,5-diiodosalicylic_acid->Rafoxanide

Caption: Synthetic pathway for Rafoxanide from starting materials.

Logical Relationship of Components in Rafoxanide Synthesis

G Reactants Starting Materials 4-chlorophenol 3,4-dichloronitrobenzene 3,5-diiodosalicylic acid Intermediates Key Intermediates 3-chloro-4-(4'-chlorophenoxy)nitrobenzene 3-chloro-4-(4'-chlorophenoxy)aniline Reactants:f1->Intermediates:f1 Reactants:f2->Intermediates:f1 Product Final Pharmaceutical Rafoxanide Reactants:f3->Product:f1 Intermediates:f1->Intermediates:f2 Intermediates:f2->Product:f1 Reagents Reagents & Catalysts KOH, Cu Fe, AcOH PCl3 Reagents->Intermediates Reagents->Product

Caption: Component relationships in the synthesis of Rafoxanide.

Mechanism of Action of Rafoxanide (Signaling Pathway)

Rafoxanide acts as an uncoupler of oxidative phosphorylation in the mitochondria of parasites. This disruption of the energy production pathway ultimately leads to the death of the parasite.

G cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase drives ATP_Production ATP Production (Energy) ATP_Synthase->ATP_Production Cell_Death Parasite Cell Death ATP_Production->Cell_Death leads to Rafoxanide Rafoxanide Disruption Disrupts Proton Gradient Rafoxanide->Disruption Disruption->Proton_Gradient dissipates Disruption->ATP_Production inhibits

Caption: Mechanism of action of Rafoxanide as a mitochondrial uncoupler.

Conclusion

While this compound does not have a well-documented role as a pharmaceutical intermediate in publicly available literature, the structurally similar 3-chloro-4-(4-chlorophenoxy)aniline is a valuable intermediate in the synthesis of the anthelmintic drug Rafoxanide. The protocols and data presented herein for the synthesis of Rafoxanide can serve as a useful reference for researchers working with related aryl ether aniline compounds in the field of drug discovery and development. The synthetic route is robust, with high yields reported for the key transformation steps. The final product, Rafoxanide, has a well-understood mechanism of action, highlighting the importance of such intermediates in accessing biologically active molecules.

References

Application Notes and Protocols: 3-(4-Chlorophenoxy)-4-methylaniline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenoxy)-4-methylaniline is a key building block in the synthesis of a new generation of targeted kinase inhibitors. Its unique structural motif, featuring a substituted aniline (B41778) core, provides a versatile scaffold for the development of potent and selective inhibitors of various protein kinases implicated in cancer and other diseases. This document provides detailed application notes on the use of this intermediate in the synthesis of two prominent kinase inhibitors: Quizartinib, a potent FLT3 inhibitor, and Foretinib, a multi-kinase inhibitor targeting MET, VEGFR2, and other tyrosine kinases.

These notes include quantitative data on the biological activity of the final compounds, detailed experimental protocols for their synthesis, and visualizations of the relevant signaling pathways and experimental workflows.

Target Kinase Inhibitors and their Biological Activity

The aniline scaffold of this compound and its derivatives is central to the pharmacophore of several kinase inhibitors, enabling crucial interactions within the ATP-binding pocket of the target kinases.

Quizartinib (FLT3 Inhibitor)

Quizartinib is a highly potent and selective second-generation inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2] It is particularly effective against FLT3 internal tandem duplication (ITD) mutations, which are associated with a poor prognosis.[3]

Foretinib (Multi-kinase Inhibitor)

Foretinib is an orally available multi-kinase inhibitor that primarily targets the MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases.[4] Both MET and VEGFR2 play critical roles in tumor growth, angiogenesis, and metastasis.[4] By inhibiting these pathways, Foretinib demonstrates broad anti-tumor activity.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of Quizartinib and Foretinib against a panel of protein kinases, highlighting their potency and selectivity.

Table 1: Kinase Inhibition Profile of Quizartinib

Kinase TargetIC50 (nM)Reference
FLT31.1[5]
FLT3 (ITD)1.1[5]
c-KIT25[2]
PDGFRα30[5]
PDGFRβ79[5]
RET40[5]
CSF1R100[5]

Table 2: Kinase Inhibition Profile of Foretinib

Kinase TargetIC50 (nM)Reference
MET0.4[4]
KDR (VEGFR2)0.9[4]
RON3.0[4]
FLT-1 (VEGFR1)6.8[4]
FLT-4 (VEGFR3)2.8[4]
AXL1.4[1]
TIE-215[1]
PDGFRβ37[1]
c-KIT81[1]
FLT390[1]

Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

FLT3 Signaling Pathway and Inhibition by Quizartinib

Mutations in the FLT3 receptor, particularly ITD mutations, lead to its constitutive activation, triggering downstream signaling cascades such as the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival in AML. Quizartinib binds to the ATP-binding pocket of FLT3, preventing its autophosphorylation and subsequent activation of these oncogenic pathways.[3]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates FL FLT3 Ligand FL->FLT3 Binds Quizartinib Quizartinib Quizartinib->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: FLT3 signaling pathway and its inhibition by Quizartinib.

MET and VEGFR2 Signaling Pathways and Inhibition by Foretinib

The MET and VEGFR2 signaling pathways are critical for tumor angiogenesis and metastasis. Activation of MET by its ligand, HGF, and VEGFR2 by VEGF, leads to the activation of downstream effectors like PI3K/Akt and RAS/MEK/ERK. Foretinib simultaneously blocks the kinase activity of both receptors, thereby inhibiting these pro-tumorigenic processes.[4]

MET_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects HGF HGF MET MET Receptor HGF->MET Binds VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K_Akt PI3K/Akt Pathway MET->PI3K_Akt RAS_ERK RAS/MEK/ERK Pathway MET->RAS_ERK Metastasis Metastasis MET->Metastasis VEGFR2->PI3K_Akt VEGFR2->RAS_ERK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Foretinib Foretinib Foretinib->MET Inhibits Foretinib->VEGFR2 Inhibits Proliferation Proliferation & Survival PI3K_Akt->Proliferation RAS_ERK->Proliferation

Caption: MET and VEGFR2 signaling pathways and their inhibition by Foretinib.

Experimental Protocols

The following are representative protocols for the synthesis of Quizartinib and Foretinib. While the direct synthesis from this compound may vary, these protocols outline the key chemical transformations involving structurally similar aniline intermediates.

Safety Precautions for this compound and Related Compounds

Warning: 3-Chloro-4-methylaniline, a structurally similar compound, is toxic if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause an allergic skin reaction.[6] It is also very toxic to aquatic life with long-lasting effects.[6] Assume this compound has a similar hazard profile.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Representative Synthesis of a Quizartinib Precursor

This protocol describes the synthesis of a key intermediate for Quizartinib, illustrating the type of reactions the aniline starting material would undergo. The synthesis of Quizartinib itself involves the coupling of this intermediate with a substituted isoxazole (B147169) urea (B33335) derivative.[7][8][9]

Quizartinib_Synthesis_Workflow Start 3-(4-Chlorophenoxy)- 4-methylaniline Intermediate1 Thiourea (B124793) Derivative Start->Intermediate1 Reaction with thiourea Intermediate2 Aminobenzothiazole Intermediate1->Intermediate2 Oxidative cyclization Intermediate3 Imidazobenzothiazole Core Intermediate2->Intermediate3 Reaction with α-haloketone Final_Precursor Quizartinib Precursor (Aniline) Intermediate3->Final_Precursor Reduction

Caption: Representative workflow for the synthesis of a Quizartinib precursor.

Step 1: Synthesis of the Thiazole Ring

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol (B145695), add thiourea (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude thiourea derivative is then subjected to oxidative cyclization using an appropriate oxidizing agent (e.g., bromine in acetic acid or hydrogen peroxide) to form the aminobenzothiazole ring.

  • Purify the product by recrystallization or column chromatography.

Step 2: Formation of the Imidazobenzothiazole Core

  • Dissolve the aminobenzothiazole derivative (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a suitable α-haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethan-1-one) (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the imidazobenzothiazole core with a nitro group.

Step 3: Reduction to the Aniline Precursor

  • Suspend the nitro-containing imidazobenzothiazole (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and a catalytic amount of ammonium (B1175870) chloride.

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts and wash with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude aniline precursor, which can be purified by column chromatography.

Representative Synthesis of a Foretinib Precursor

The synthesis of Foretinib involves the formation of a quinoline (B57606) core, which is then coupled with a derivative of this compound. The following protocol outlines a general approach to such a coupling.[10][11][]

Foretinib_Synthesis_Workflow Aniline 3-(4-Chlorophenoxy)- 4-methylaniline Coupled_Product Ether Linkage Formation Aniline->Coupled_Product Nucleophilic Aromatic Substitution Quinoline Substituted 4-Chloroquinoline (B167314) Quinoline->Coupled_Product Amide_Coupling Amide Bond Formation Coupled_Product->Amide_Coupling With activated cyclopropane dicarboxylic acid Foretinib_Analog Foretinib Analog Amide_Coupling->Foretinib_Analog

Caption: Representative workflow for the synthesis of a Foretinib analog.

Step 1: Ether Linkage Formation

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

  • Add a strong base, such as sodium hydride (NaH) (1.2 eq), portion-wise at 0 °C and stir for 30 minutes.

  • To this mixture, add a solution of the substituted 4-chloroquinoline core (e.g., 4-chloro-6,7-dimethoxyquinoline) (1.0 eq) in the same solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Amide Bond Formation

  • The product from the previous step is then coupled with an activated cyclopropane-1,1-dicarboxylic acid derivative.

  • Dissolve the aniline derivative (1.0 eq) in a dry aprotic solvent like dichloromethane (B109758) (DCM) or THF.

  • In a separate flask, activate cyclopropane-1,1-dicarboxylic acid monoamide (e.g., 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid) (1.1 eq) with a coupling agent such as HATU or EDC/HOBt in the presence of a base like DIPEA.

  • Add the activated acid solution to the aniline solution and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to yield the Foretinib analog.

Conclusion

This compound and its structural analogs are indispensable intermediates in the synthesis of potent and selective kinase inhibitors like Quizartinib and Foretinib. The application notes and protocols provided herein offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel kinase inhibitors for therapeutic applications. The detailed biological data and pathway visualizations further aid in understanding the mechanism of action of these important targeted therapies. Strict adherence to safety protocols is paramount when handling these chemical entities.

References

Application Notes and Protocols: Derivatization of 3-(4-Chlorophenoxy)-4-methylaniline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(4-chlorophenoxy)-4-methylaniline scaffold represents a promising starting point for the development of novel therapeutic agents. This diaryl ether aniline (B41778) derivative combines structural features present in various biologically active molecules, including kinase inhibitors and antimicrobial agents. The presence of the aniline functional group provides a readily accessible handle for chemical modification, allowing for the generation of diverse libraries of derivatives. This document provides detailed application notes and experimental protocols for the synthesis and biological screening of novel compounds derived from this compound. The methodologies described herein are intended to guide researchers in the exploration of the therapeutic potential of this chemical scaffold.

Synthetic Derivatization Strategies

The primary amino group of this compound is a versatile site for a variety of chemical transformations to generate a library of derivatives for biological screening. Common derivatization strategies include the formation of amides, ureas, sulfonamides, and Schiff bases.

Protocol 1: Synthesis of Amide Derivatives

Amide derivatives are synthesized by reacting this compound with a variety of carboxylic acids or their activated forms (e.g., acyl chlorides, acid anhydrides).

Materials:

  • This compound

  • Carboxylic acid or Acyl chloride of choice

  • Coupling agent (e.g., EDC/HOBt, or DCC/DMAP for carboxylic acids)

  • Base (e.g., Triethylamine (B128534), Pyridine for acyl chlorides)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure (using an acyl chloride):

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure amide derivative.

Protocol 2: Synthesis of Urea (B33335) Derivatives

Urea derivatives are typically prepared by the reaction of this compound with an isocyanate.

Materials:

  • This compound

  • Isocyanate of choice

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add the desired isocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • If a precipitate forms, it is often the desired product. The reaction can be stirred overnight to ensure completion.

  • Collect the solid product by filtration, wash with cold solvent (e.g., THF or diethyl ether), and dry under vacuum to yield the pure urea derivative.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Protocol 3: Synthesis of Schiff Base Derivatives

Schiff bases are formed through the condensation reaction of this compound with an appropriate aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone of choice

  • Ethanol (B145695) or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often crystallizes out of the solution upon cooling. Collect the crystals by filtration, wash with cold ethanol, and dry.

  • If the product does not crystallize, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized or purified by column chromatography.

G cluster_synthesis Derivatization Workflow cluster_reactions Reaction Types cluster_products Derivative Library start This compound acylation Acylation (Amide Formation) start->acylation urea_formation Urea Formation start->urea_formation schiff_base Schiff Base Formation start->schiff_base amides Amide Derivatives acylation->amides ureas Urea Derivatives urea_formation->ureas schiff_bases Schiff Base Derivatives schiff_base->schiff_bases screening Biological Screening amides->screening ureas->screening schiff_bases->screening

Caption: Synthetic workflow for the derivatization of this compound.

Biological Screening Protocols

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 5: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum and dilute it in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well with 10 µL of the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_screening Biological Screening Workflow cluster_assays Primary Screening Assays cluster_data Data Analysis start Synthesized Derivatives anticancer Anticancer Screening (e.g., MTT Assay) start->anticancer antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) start->antimicrobial ic50 Determine IC50 Values anticancer->ic50 mic Determine MIC Values antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: Workflow for the biological screening of this compound derivatives.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic derivatization and biological screening will generate quantitative data that can be tabulated to facilitate comparison and identify structure-activity relationships.

Table 1: Representative Anticancer Activity of Diaryl Urea Derivatives against MCF-7 Cells

Compound ID R Group on Urea IC50 (µM)
Parent Aniline H > 100
Urea-1 Phenyl 15.2
Urea-2 4-Chlorophenyl 8.5
Urea-3 3-Trifluoromethylphenyl 5.1
Urea-4 4-Methoxyphenyl 22.7
Doxorubicin - 0.8

Note: The data presented are hypothetical and for illustrative purposes to guide data organization.

Table 2: Representative Antimicrobial Activity of Schiff Base Derivatives

Compound ID R Group on Imine MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. coli
Parent Aniline H > 256 > 256
Schiff-1 Phenyl 128 256
Schiff-2 4-Hydroxyphenyl 64 128
Schiff-3 4-Nitrophenyl 32 64
Schiff-4 2-Furyl 128 128
Ciprofloxacin - 0.5 0.25

Note: The data presented are hypothetical and for illustrative purposes to guide data organization.

From such tables, SAR can be deduced. For instance, in the hypothetical anticancer data, electron-withdrawing groups on the phenyl ring of the urea moiety appear to enhance activity. Similarly, for the antimicrobial data, a nitro group on the phenyl ring of the Schiff base seems to improve potency. These initial SAR insights can guide the design of next-generation derivatives with improved biological activity.

Signaling Pathway Visualization

Many diaryl ether and urea-based compounds exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. A common target is the Raf/MEK/ERK pathway.

G cluster_pathway Simplified Raf/MEK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Diaryl Urea Inhibitor (Derivative of target molecule) Inhibitor->Raf Inhibits

Title: Analytical Methods for the Quantification of 3-(4-Chlorophenoxy)-4-methylaniline in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantification of 3-(4-Chlorophenoxy)-4-methylaniline

Introduction

This compound is an aromatic amine derivative whose accurate quantification is essential in various fields, including environmental monitoring, pharmaceutical development, and toxicology. Its chemical structure presents analytical challenges that necessitate sensitive and specific methodologies. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical procedures.

Analytical Methods Overview

The choice between HPLC-MS/MS and GC-MS depends on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.

  • HPLC-MS/MS is highly suitable for analyzing non-volatile or thermally labile compounds. It offers excellent specificity and sensitivity, making it a preferred method for complex biological matrices.[1][2]

  • GC-MS is a powerful technique for volatile and semi-volatile compounds.[3] It provides high chromatographic resolution and is a standard method for environmental sample analysis.[4][5] For certain analytes, derivatization may be necessary to improve volatility and thermal stability.[3]

A general workflow for the analysis is presented below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Water, Soil) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (HPLC or GC) Concentration->Chromatography Detection Mass Spectrometry (MS/MS Detection) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Data Reporting & Review Quantification->Reporting

Figure 1: General workflow for quantification of this compound.

Experimental Protocols

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Sample Collection : Collect 1 mL of the sample (e.g., plasma, water).

  • Alkalinization : Add 100 µL of 1M Sodium Hydroxide (NaOH) to the sample to adjust the pH to >11. This ensures the aniline (B41778) is in its free base form.

  • Internal Standard : Spike the sample with an appropriate internal standard (IS) to correct for extraction variability.

  • Extraction : Add 5 mL of an organic solvent (e.g., methylene (B1212753) chloride or ethyl acetate).[4]

  • Vortexing : Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation : Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection : Carefully transfer the organic layer to a clean tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase (for HPLC) or a suitable solvent like toluene (B28343) (for GC).[4]

  • Analysis : The sample is now ready for injection into the HPLC-MS/MS or GC-MS system.

HPLC-MS/MS Quantification Protocol

This method provides high selectivity for the analyte in complex matrices.

  • Instrumentation : An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][7]

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[6]

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution :

      • 0-1 min: 10% B

      • 1-8 min: 10% to 90% B

      • 8-9 min: 90% B

      • 9-10 min: 90% to 10% B

      • 10-12 min: 10% B (equilibration)

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40°C.[7]

    • Injection Volume : 5 µL.[6]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), Positive.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM).

    • Ion Spray Voltage : 4500 V.

    • Desolvation Temperature : 450°C.

    • MRM Transitions : Specific precursor-to-product ion transitions for this compound and the IS must be determined by direct infusion.

LCMS_Principle cluster_lc HPLC System cluster_ms Tandem Mass Spectrometer MobilePhase Mobile Phase Pump Pump MobilePhase->Pump Autosampler Autosampler Pump->Autosampler Column HPLC Column Autosampler->Column IonSource Ion Source (ESI) Column->IonSource Eluent Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System Detector->DataSystem

Figure 2: Schematic of an HPLC-MS/MS system for analyte quantification.
GC-MS Quantification Protocol

This method is suitable for volatile and thermally stable analytes.

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer.[8]

  • Chromatographic Conditions :

    • Column : DB-1MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature : 250°C.

    • Injection Mode : 1 µL, Splitless.

    • Oven Temperature Program :

      • Initial: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for quantification or full scan for identification.

    • Transfer Line Temperature : 280°C.

    • Ion Source Temperature : 230°C.

    • Monitored Ions : Specific m/z values for the target analyte and IS must be determined from their mass spectra.

Data Presentation and Method Validation

The analytical methods must be validated to ensure they are fit for their intended purpose.[9] Validation should be performed according to established guidelines (e.g., ICH, FDA).[10][11] Key validation parameters are summarized in the tables below.

Table 1: HPLC-MS/MS Method Validation Parameters

Parameter Acceptance Criteria Typical Result
Linearity (R²) ≥ 0.99 0.998
Range 1 - 1000 ng/mL 1 - 1000 ng/mL
LOD Signal-to-Noise ≥ 3 0.3 ng/mL
LOQ Signal-to-Noise ≥ 10 1.0 ng/mL
Accuracy (% Recovery) 85 - 115% 98.5%
Precision (% RSD) ≤ 15% < 5%

| Specificity | No interference at analyte retention time | Passed |

Table 2: GC-MS Method Validation Parameters

Parameter Acceptance Criteria Typical Result
Linearity (R²) ≥ 0.99 0.995
Range 10 - 2000 ng/mL 10 - 2000 ng/mL
LOD Signal-to-Noise ≥ 3 3.0 ng/mL
LOQ Signal-to-Noise ≥ 10 10.0 ng/mL
Accuracy (% Recovery) 80 - 120% 95.2%
Precision (% RSD) ≤ 15% < 7%

| Specificity | No co-eluting peaks with target ions | Passed |

This application note provides comprehensive protocols for the quantification of this compound using HPLC-MS/MS and GC-MS. The HPLC-MS/MS method is recommended for its superior sensitivity and applicability to a wide range of matrices, while the GC-MS method offers a robust alternative for suitable sample types. Proper method validation is critical to ensure the generation of accurate, reliable, and reproducible data.[12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Chlorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenoxy)-4-methylaniline. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic work.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on a plausible two-step synthesis involving an Ullmann condensation followed by a nitro group reduction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation in Step 1 (Ullmann Condensation) 1. Inactive copper catalyst. 2. Reaction temperature is too low. 3. Impure starting materials or solvent. 4. Inefficient base.1. Activate the copper catalyst prior to use (e.g., by reduction of copper sulfate (B86663) with zinc). 2. Gradually increase the reaction temperature, as Ullmann reactions often require high temperatures (in excess of 210°C)[1]. 3. Ensure starting materials and high-boiling polar solvents (e.g., DMF, NMP) are pure and dry. 4. Use a strong base like potassium carbonate or cesium carbonate.
Formation of Side Products in Step 1 1. Diaryl ether formation: The in-situ generated phenoxide may react with another molecule of the aryl halide. 2. Homocoupling of aryl halide: Two molecules of the aryl halide can couple to form a biaryl compound.1. Use a slight excess of the 4-chlorophenol (B41353) to favor the desired cross-coupling. 2. Optimize the reaction temperature and catalyst loading to minimize homocoupling.
Incomplete Reduction of Nitro Group in Step 2 1. Insufficient reducing agent. 2. Inactive catalyst (if using catalytic hydrogenation). 3. Reaction time is too short.1. Increase the equivalents of the reducing agent (e.g., Fe/HCl, SnCl2). 2. If using a catalyst like Pd/C, ensure it is not poisoned and use an appropriate catalyst loading. 3. Monitor the reaction by TLC and increase the reaction time until the starting material is consumed.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. The product is an oil or low-melting solid.1. Optimize the reaction to drive it to completion. 2. Use column chromatography with a carefully selected solvent system for purification. 3. If the product is difficult to crystallize, consider converting it to a salt (e.g., hydrochloride) for easier handling and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common synthetic routes involve a C-N or C-O bond formation strategy. A plausible and frequently used method is a two-step process:

  • Ullmann Condensation (or a modified version like the Goldberg reaction): This involves the copper-catalyzed coupling of a substituted aniline (B41778) with an aryl halide. For this specific synthesis, one could react 3-amino-4-methyl-bromobenzene with 4-chlorophenol.

  • Nucleophilic Aromatic Substitution (SNAr) followed by reduction: A more likely route involves the reaction of 4-chloro-2-nitrotoluene (B43163) with 4-chlorophenol, followed by the reduction of the nitro group to an amine. This is often preferred due to the activation of the aryl halide by the electron-withdrawing nitro group.

Q2: What are the key side reactions to be aware of during a Buchwald-Hartwig amination approach to this synthesis?

A2: While the Ullmann condensation is a common method, a palladium-catalyzed Buchwald-Hartwig amination could also be employed. Key side reactions in this case include:

  • β-Hydride Elimination: This can occur from the palladium-amide intermediate, leading to the formation of a hydrodehalogenated arene and an imine.

  • Catalyst Deactivation: Functional groups like azo compounds can poison the palladium catalyst[2].

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction progress.

Q4: What are the recommended purification techniques for the final product?

A4: The final product, this compound, can be purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). If the product is a solid, recrystallization from an appropriate solvent can also be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Chlorophenoxy)-4-methyl-1-nitrobenzene via Ullmann-type Reaction
  • To a stirred mixture of 4-chlorophenol (1.2 equivalents) and potassium hydroxide (B78521) (1.5 equivalents) in a high-boiling solvent like dimethylformamide (DMF), heat to 70-80°C until the phenol (B47542) is completely dissolved.

  • Add a catalytic amount of copper powder or copper(I) iodide (0.05 equivalents) and 3-chloro-4-nitrotoluene (B1583895) (1.0 equivalent).

  • Heat the reaction mixture to 110-120°C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and add dilute sodium hydroxide solution.

  • The resulting precipitate is filtered, washed with water until neutral pH, and dried to yield the crude product.

Protocol 2: Synthesis of this compound via Nitro Group Reduction
  • Suspend the crude 3-(4-Chlorophenoxy)-4-methyl-1-nitrobenzene (1.0 equivalent) and iron powder (3.0 equivalents) in a mixture of ethanol (B145695) and water (e.g., 3:1 ratio).

  • Add a catalytic amount of acetic acid or hydrochloric acid.

  • Heat the mixture to reflux (around 80°C) for 2-3 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the mixture to remove the iron salts and wash the filter cake with ethanol or ethyl acetate.

  • The filtrate is then concentrated under reduced pressure, and the residue is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude aniline product, which can be further purified by column chromatography.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Reduction 4-Chlorophenol 4-Chlorophenol Intermediate 3-(4-Chlorophenoxy)-4-methyl-1-nitrobenzene 4-Chlorophenol->Intermediate Cu catalyst, Base, Heat 3-Chloro-4-nitrotoluene 3-Chloro-4-nitrotoluene 3-Chloro-4-nitrotoluene->Intermediate Final_Product This compound Intermediate->Final_Product Fe/HCl or SnCl2/HCl Troubleshooting_Workflow Start Low Product Yield Check_Temp Reaction Temp > 150°C? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Catalyst Catalyst Active? Check_Temp->Check_Catalyst Yes Re-run_Reaction Re-run Experiment Increase_Temp->Re-run_Reaction Activate_Catalyst Activate/Replace Catalyst Check_Catalyst->Activate_Catalyst No Check_Purity Reagents Pure? Check_Catalyst->Check_Purity Yes Activate_Catalyst->Re-run_Reaction Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Check_Purity->Re-run_Reaction Yes Purify_Reagents->Re-run_Reaction Side_Reactions Reactants 3-Chloro-4-nitrotoluene 4-Chlorophenol Desired_Product 3-(4-Chlorophenoxy)-4-methyl-1-nitrobenzene Reactants:r1->Desired_Product Ullmann Coupling Side_Product1 Homocoupling Product (Biaryl) Reactants:r1->Side_Product1 Self-coupling Side_Product2 Diaryl Ether (from phenoxide side reaction) Reactants:r2->Side_Product2 Further Reaction

References

Technical Support Center: Byproduct Identification in Ullmann Coupling of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Ullmann coupling of substituted anilines. Our goal is to help you identify and minimize the formation of byproducts, leading to higher yields and purer products.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Ullmann coupling of substituted anilines?

The two most prevalent byproducts in the copper-catalyzed N-arylation of substituted anilines are the hydrodehalogenation of the aryl halide and the homocoupling of the aryl halide.[1] Hydrodehalogenation results in the replacement of the halogen atom on the aryl halide with a hydrogen atom, while homocoupling leads to the formation of a biaryl compound from two molecules of the aryl halide.

Q2: What are the primary causes of hydrodehalogenation, and how can it be minimized?

Hydrodehalogenation is often caused by the presence of a proton source in the reaction mixture, which can protonate a key organocopper intermediate. Common sources include:

  • Protic solvents: Solvents like water, alcohols, or even trace amounts of moisture in aprotic solvents can act as proton donors.

  • The amine substrate: The N-H bond of the aniline (B41778) itself can serve as a proton source.

  • Impurities: Trace impurities in reagents or solvents can contribute protons.

To minimize hydrodehalogenation:

  • Use anhydrous solvents and reagents: Ensure all components of the reaction are thoroughly dried.

  • Choose a suitable base: A strong, non-nucleophilic base is often preferred to facilitate the deprotonation of the aniline without introducing a proton source.

  • Employ a well-chosen ligand: Ligands can stabilize the copper catalyst and intermediates, potentially disfavoring the hydrodehalogenation pathway.

Q3: How can I suppress the formation of homocoupling byproducts?

Homocoupling of the aryl halide is another common side reaction.[1] Strategies to favor the desired cross-coupling over homocoupling include:

  • Ligand selection: The use of appropriate ligands is crucial. Bidentate ligands, such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine, can promote the desired C-N bond formation.

  • Temperature control: Classical Ullmann reactions often require high temperatures, which can favor homocoupling. Modern, ligand-assisted protocols often proceed at lower temperatures, improving selectivity.

  • Stoichiometry: Using a slight excess of the aniline nucleophile relative to the aryl halide can sometimes favor the cross-coupling reaction.

Q4: What is the role of the ligand in minimizing byproduct formation?

Ligands play a critical role in modern Ullmann-type reactions by:

  • Stabilizing the copper catalyst: This prevents catalyst decomposition and aggregation.

  • Increasing the solubility of the copper species.

  • Facilitating the oxidative addition of the aryl halide to the copper(I) center.

  • Promoting the reductive elimination step to form the desired C-N bond, thereby outcompeting the pathways leading to byproducts.

The choice of ligand can significantly impact the reaction's efficiency and selectivity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the Ullmann coupling of substituted anilines.

Problem Potential Cause(s) Suggested Solution(s)
Significant Hydrodehalogenation of Aryl Halide Presence of protic impurities (e.g., water).Use rigorously dried solvents and reagents. Consider adding molecular sieves.
Use of a protic solvent.Switch to a polar aprotic solvent such as DMF, DMSO, or dioxane.
The aniline substrate acting as a proton source.Optimize the base to ensure efficient deprotonation of the aniline.
Predominant Homocoupling of Aryl Halide Reaction temperature is too high.Lower the reaction temperature. Modern ligand-promoted reactions often work well between 80-120 °C.
Absence of a suitable ligand.Screen a variety of ligands, such as diamines (e.g., N,N'-dimethylethylenediamine) or amino acids (e.g., L-proline).
Inappropriate copper source or catalyst deactivation.Use a fresh, high-purity copper(I) source (e.g., CuI).
Low or No Conversion to Product Inactive catalyst.Use a fresh source of a Cu(I) salt.
Suboptimal ligand or no ligand used.Screen a panel of ligands to find one suitable for your specific substrates.
Inappropriate base.Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The pKa of the aniline will influence the choice of base.
Low reaction temperature.If using a modern ligand system, start in the 80-100 °C range and incrementally increase if no reaction is observed.

Quantitative Data on Byproduct Formation

The following table summarizes the effect of different ligands on the yield of the desired N-arylated product and the formation of the hydrodehalogenation byproduct in a model Ullmann coupling reaction.

Table 1: Effect of Ligand on Product and Byproduct Yields in the Ullmann Coupling of Iodobenzene and Piperidine (B6355638)

LigandDesired Product Yield (%)Hydrodehalogenation Byproduct Yield (%)
None< 5~2
N-Methylglycine> 98~2
L-Proline> 98~2
1,10-Phenanthroline> 98~2
N,N'-Dimethylethylenediamine> 98~2

Reaction conditions: Iodobenzene (1.0 equiv), piperidine (1.2 equiv), CuI (5 mol%), Ligand (10 mol%), K₃PO₄ (2.0 equiv), Dioxane, 100 °C, 24 h. This data indicates that for this specific reaction, the presence of a ligand is crucial for achieving high yields of the desired product, while the formation of the hydrodehalogenation byproduct remains low across different effective ligands.

Experimental Protocols

Key Experiment: Copper-Catalyzed N-Arylation of 4-Isopropylaniline (B126951) with 1-Bromo-4-nitrobenzene (B128438)

This protocol provides a general procedure for the Ullmann coupling of a substituted aniline with an aryl bromide using a diamine ligand.

Materials:

  • 4-Isopropylaniline

  • 1-Bromo-4-nitrobenzene

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous

  • Toluene (B28343), anhydrous

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%), K₃PO₄ (2.0 equiv), 4-isopropylaniline (1.2 equiv), and 1-bromo-4-nitrobenzene (1.0 equiv).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe to achieve a 0.5 M concentration with respect to the aryl bromide.

  • Add N,N'-dimethylethylenediamine (10 mol%) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 110 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-(4-nitrophenyl)-4-isopropylaniline.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a typical experimental workflow.

Ullmann_Byproducts cluster_reactants Reactants CuI Cu(I) Catalyst Cu_Amide L-Cu(I)-NHAr' CuI->Cu_Amide Formation of Cuprate Complex Aniline Substituted Aniline (Ar'-NH2) Aniline->Cu_Amide Formation of Cuprate Complex ArylHalide Aryl Halide (Ar-X) Base Base Base->Cu_Amide Formation of Cuprate Complex Ligand Ligand (L) Ligand->Cu_Amide Formation of Cuprate Complex Ox_Add [L-Cu(III)(Ar)(NHAr')]X Cu_Amide->Ox_Add Oxidative Addition Ar-X Hydrodehalogenation Hydrodehalogenation Byproduct (Ar-H) Cu_Amide->Hydrodehalogenation Protonolysis H+ Product Desired Product (Ar-NHAr') Ox_Add->Product Reductive Elimination Homocoupling Homocoupling Byproduct (Ar-Ar) Ox_Add->Homocoupling Side Reaction Pathway Proton_Source Proton Source (H+) ArylHalide2 Aryl Halide (Ar-X)

Caption: Catalytic cycle of Ullmann coupling and pathways to major byproducts.

Experimental_Workflow Start Start Setup Reaction Setup: - Dry Glassware - Inert Atmosphere - Add Reagents (CuI, Base, Aniline, Aryl Halide) Start->Setup Solvent_Ligand Add Anhydrous Solvent and Ligand Setup->Solvent_Ligand Reaction Heat Reaction Mixture (e.g., 80-120 °C) Solvent_Ligand->Reaction Monitoring Monitor Reaction Progress (TLC, GC/MS, LC/MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Ullmann coupling of substituted anilines.

References

Technical Support Center: Synthesis of 3-(4-Chlorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-Chlorophenoxy)-4-methylaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline (B41778).

Problem 1: Low or No Yield of Diaryl Ether in Ullmann Condensation

Possible Cause Suggested Solution
Inactive Catalyst Use freshly purchased, high-purity copper(I) iodide (CuI). Consider preparing "activated" copper powder in situ by reducing copper sulfate (B86663) with zinc metal if using copper metal as the catalyst.[1]
Inappropriate Ligand For challenging couplings, especially with electron-rich aryl halides, the addition of a ligand can significantly improve the yield and allow for milder reaction conditions. N,N-Dimethylglycine or picolinic acid are effective ligands for copper-catalyzed O-arylation.[2]
Incorrect Base The choice of base is critical. Stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases. Ensure the base is anhydrous, as water can deactivate it.
Low Reaction Temperature Traditional Ullmann reactions often require high temperatures (above 150 °C).[3] If using a ligand, temperatures can often be lowered to around 90-120 °C.[2] Experiment with incrementally increasing the temperature.
Improper Solvent High-boiling polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone (NMP) are typically used.[1] Ensure the solvent is anhydrous.
Poor Reactivity of Aryl Halide The reactivity of aryl halides in Ullmann couplings follows the order I > Br > Cl.[4] If using an aryl chloride, a higher temperature, a more effective ligand, or a switch to the corresponding aryl bromide or iodide may be necessary.
Presence of Oxygen The reaction is sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of Significant Side Products

Side Product Possible Cause Suggested Solution
Homocoupling of Phenol (B47542) or Aryl Halide High reaction temperatures and prolonged reaction times can promote homocoupling.Optimize the reaction temperature and time. The use of appropriate ligands can often allow for lower temperatures, minimizing this side reaction.
Dehalogenation of the Aryl Halide This can occur in the presence of a hydrogen source at elevated temperatures.Ensure anhydrous conditions and a thoroughly inert atmosphere.
Hydroxylation of the Aryl Halide If water is present in the reaction mixture, the aryl halide can be hydrolyzed to the corresponding phenol.Use anhydrous solvents and reagents.

Problem 3: Incomplete Reduction of the Nitro Group

| Possible Cause | Suggested Solution | | :--- | :--- | :--- | | Insufficient Reducing Agent | Ensure a sufficient excess of the reducing agent (e.g., iron powder, tin(II) chloride) is used. | | Low Reaction Temperature | Some reduction reactions require heating to proceed to completion. For example, reduction with iron powder in the presence of an acid like acetic acid may require refluxing.[5] | | Inadequate Acidic Conditions | When using metals like iron for reduction, an acidic medium (e.g., acetic acid, ammonium (B1175870) chloride) is necessary to facilitate the reaction. | | Catalyst Poisoning (for catalytic hydrogenation) | Impurities in the starting material or solvent can poison the catalyst (e.g., Pd/C). | Ensure the purity of the nitro-intermediate and use high-purity solvents. |

Problem 4: Difficulty in Product Purification

| Issue | Suggested Solution | | :--- | :--- | :--- | | Removal of Copper Catalyst | The copper catalyst can be challenging to remove completely. | After the reaction, quenching with aqueous ammonia (B1221849) solution can help to complex the copper salts, facilitating their removal during the aqueous workup. Filtration through a pad of Celite can also be effective. | | Separation from Starting Materials | Unreacted starting materials can co-elute with the product during chromatography. | Optimize the reaction to ensure complete conversion. If separation is difficult, consider recrystallization as an alternative or complementary purification step. | | Product Instability | Anilines can be susceptible to oxidation, leading to discoloration. | Purify the product quickly and store it under an inert atmosphere in a cool, dark place. |

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic approach involves a two-step sequence. The first step is a copper-catalyzed Ullmann condensation between a protected 3-amino-4-methylphenol (B1265707) derivative (often as a nitro-precursor like 2-nitro-4-methylphenol or 5-nitro-2-chlorotoluene) and a 4-chlorophenyl halide (e.g., 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene) to form the diaryl ether. The second step is the reduction of the nitro group to the aniline functionality.

Q2: Which starting materials are recommended for the Ullmann condensation step?

A2: A common strategy is to start with 3,4-dichloronitrobenzene (B32671) and react it with 4-chlorophenol (B41353) in the presence of a copper catalyst and a base like potassium hydroxide (B78521). This forms the intermediate 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, which can then be reduced.[5] An alternative would be to use 2-chloro-5-nitrotoluene (B86962) and 4-chlorophenol.

Q3: What are the key parameters to control for a successful Ullmann condensation?

A3: The key parameters to optimize are the choice of catalyst (and ligand, if used), base, solvent, reaction temperature, and the exclusion of oxygen and moisture. The reactivity of the aryl halide is also a critical factor.

Q4: Can I use palladium catalysis instead of copper for the diaryl ether formation?

A4: Yes, palladium-catalyzed Buchwald-Hartwig amination is an alternative for forming C-O bonds. However, copper-based Ullmann couplings are often more cost-effective for large-scale synthesis.

Q5: What are the best methods for the reduction of the nitro group in the second step?

A5: Common and effective methods include reduction with iron powder in the presence of acetic acid or ammonium chloride in a protic solvent like ethanol (B145695)/water.[5] Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is another clean and efficient method, though care must be taken to avoid dehalogenation.

Q6: How can I monitor the progress of the reaction?

A6: Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of starting materials and the appearance of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q7: My final product is dark in color. What is the cause and how can I fix it?

A7: Anilines are prone to air oxidation, which can lead to the formation of colored impurities. To obtain a purer, less colored product, you can try treating the crude product with activated carbon during recrystallization or purifying it via column chromatography. Storing the final product under an inert atmosphere and in the dark will help prevent discoloration over time.

Quantitative Data on Reaction Parameters

The following table summarizes the impact of various reaction parameters on the yield of diaryl ether formation in Ullmann-type reactions, based on literature for analogous systems. This data should be used as a general guide for optimization.

Parameter Variation Typical Yield Range (%) Notes
Catalyst CuI50-95A common and effective catalyst.
Cu Powder40-80Often requires higher temperatures and activation.
Cu₂O60-90Another effective copper source.
Ligand None30-70Higher temperatures are generally required.
N,N-Dimethylglycine70-95Allows for lower reaction temperatures.
Picolinic Acid75-98Effective for sterically hindered substrates.[2]
Base K₂CO₃60-85A common and cost-effective base.
Cs₂CO₃70-95Often gives higher yields but is more expensive.
K₃PO₄70-95A strong base that is often effective.
Solvent DMF70-95A good polar aprotic solvent for this reaction.
DMSO70-95Similar in performance to DMF.
Toluene50-80Less polar, may require higher temperatures.
Aryl Halide Aryl Iodide80-95The most reactive aryl halide.
Aryl Bromide60-90Moderately reactive.
Aryl Chloride30-70The least reactive, often requires a ligand and higher temperatures.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene (Diaryl Ether Formation)

This protocol is adapted from the synthesis of a closely related compound.[5]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.2 equivalents) and potassium hydroxide (1.5 equivalents).

  • Heat the mixture to 70-80 °C with vigorous stirring until the phenol is completely dissolved.

  • To the resulting phenoxide solution, add copper powder (0.01 equivalents) and 3,4-dichloronitrobenzene (1.0 equivalent).

  • Increase the temperature to 110-120 °C and stir the reaction mixture for 2.5-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 0.8 M NaOH solution and stir for 20 minutes, which should result in the formation of a precipitate.

  • Filter the precipitate and wash it with water until the pH is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 3-Chloro-4-(4'-chlorophenoxy)aniline (Nitro Group Reduction)

This protocol is also based on the synthesis of a similar compound.[5]

  • In a round-bottom flask, prepare a mixture of the 3-chloro-4-(4'-chlorophenoxy)nitrobenzene (1.0 equivalent) from the previous step, iron powder (3.5 equivalents), and acetic acid (3.9 equivalents) in a 3:1 mixture of ethanol and water.

  • Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 1 M NaOH solution until the pH of the mixture is neutral (pH 7).

  • Remove the solid iron salts by filtration through a pad of Celite.

  • Extract the filtrate with an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude aniline can be purified by flash column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Low Yield or Reaction Failure check_reagents Check Purity and Activity of Reagents (Copper Catalyst, Base, Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Inert Atmosphere) start->check_conditions optimize_ullmann Optimize Ullmann Condensation check_reagents->optimize_ullmann optimize_reduction Optimize Nitro Reduction check_reagents->optimize_reduction check_conditions->optimize_ullmann check_conditions->optimize_reduction ligand Add Ligand (e.g., N,N-Dimethylglycine) optimize_ullmann->ligand If coupling is slow base Change Base (e.g., K₂CO₃ to Cs₂CO₃) optimize_ullmann->base If incomplete reaction solvent Change Solvent (e.g., Toluene to DMF) optimize_ullmann->solvent If solubility is an issue aryl_halide Use More Reactive Aryl Halide (Cl -> Br -> I) optimize_ullmann->aryl_halide If starting material is unreactive reducing_agent Increase Amount of Reducing Agent optimize_reduction->reducing_agent If incomplete reduction acid Adjust Acidity optimize_reduction->acid If using metal/acid reduction hydrogenation Switch to Catalytic Hydrogenation optimize_reduction->hydrogenation For cleaner reaction success Improved Yield ligand->success base->success solvent->success aryl_halide->success reducing_agent->success acid->success hydrogenation->success

Caption: A flowchart for troubleshooting common issues in the synthesis.

Synthesis_Pathway Synthetic Pathway for this compound cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Group Reduction start_materials 3,4-Dichloronitrobenzene + 4-Chlorophenol intermediate 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene start_materials->intermediate Cu Catalyst, Base (KOH) High Temperature (110-120 °C) final_product This compound intermediate->final_product Reducing Agent (Fe/AcOH) Reflux

References

Technical Support Center: Buchwald-Hartwig Amination of Diaryl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of diaryl ethers. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.

Frequently Asked questions (FAQs) & Troubleshooting Guides

My Buchwald-Hartwig amination of a diaryl ether is not working or giving a very low yield. What are the common causes and how can I troubleshoot it?

Low or no yield in a Buchwald-Hartwig amination of diaryl ethers can stem from several factors, ranging from the quality of reagents to the choice of reaction parameters. The primary suspects are often related to the catalyst system, reaction conditions, and the purity of the starting materials. A logical workflow for troubleshooting a low-yield reaction is essential for efficiently identifying the root cause.[1]

Initial Checks & Key Parameters:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure that the reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed and anhydrous.[1] Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst System (Palladium Source & Ligand): The choice of the palladium precursor and the ligand is critical and highly dependent on the specific diaryl ether and amine substrates. Sterically hindered and electron-rich biarylphosphine ligands are often effective.[2] Using pre-catalysts can be more reliable as they do not require an in-situ reduction of Pd(II) to the active Pd(0) species.[2]

  • Base Selection: The base is crucial for the deprotonation of the amine in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common but may be incompatible with base-sensitive functional groups. For sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) might be necessary, although this may require higher reaction temperatures.[3] The solubility of the base is also a critical factor.[3]

  • Solvent Choice: The solvent must effectively dissolve the reactants and the base. Common solvents include toluene, dioxane, and THF.[4] Chlorinated solvents, acetonitrile, and pyridine (B92270) should generally be avoided as they can inhibit the palladium catalyst.[1]

  • Reaction Temperature: Typical temperatures for Buchwald-Hartwig aminations range from 80-100°C.[3] However, for thermally sensitive substrates, lower temperatures with stronger bases may be required. Conversely, challenging or less reactive diaryl ether substrates might necessitate higher temperatures to achieve a satisfactory yield.[3]

Troubleshooting Workflow for Low-Yield Reactions

TroubleshootingWorkflow start Low or No Yield check_inert Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) start->check_inert check_catalyst Evaluate Catalyst System (Pre-catalyst, Ligand Choice) check_inert->check_catalyst Atmosphere is Inert re_setup Re-run with Rigorous Inert Technique check_inert->re_setup Atmosphere is Suspect screen_base Screen Different Bases (Strength and Solubility) check_catalyst->screen_base Catalyst System is Appropriate change_catalyst Switch to Pre-catalyst or Screen Alternative Ligands check_catalyst->change_catalyst Catalyst Inactivity Suspected screen_solvent Optimize Solvent System (Solubility of all components) screen_base->screen_solvent Base is Optimized change_base Try Weaker/Stronger or More Soluble Base screen_base->change_base Base Incompatibility Suspected adjust_temp Adjust Reaction Temperature screen_solvent->adjust_temp Solvent is Suitable change_solvent Use Different Solvent or Co-solvent System screen_solvent->change_solvent Poor Solubility Observed analyze_side_products Analyze for Side Products (e.g., Hydrodehalogenation) adjust_temp->analyze_side_products Temperature is Optimized temp_gradient Run Temperature Gradient Experiment adjust_temp->temp_gradient No Improvement success Improved Yield analyze_side_products->success Side Reactions Minimized modify_conditions Adjust Ligand/Base to Suppress Side Reactions analyze_side_products->modify_conditions Side Products Detected

Caption: A logical workflow for diagnosing low-yield reactions.[2]

I am observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This process competes with the desired C-N bond formation and can be particularly prevalent. The mechanism often involves a β-hydride elimination from a palladium-amide intermediate.

To suppress hydrodehalogenation, consider the following strategies:

  • Ligand Choice: The choice of ligand can significantly influence the relative rates of reductive elimination (desired product) and β-hydride elimination (side product). Sterically hindered biarylphosphine ligands often favor reductive elimination.

  • Base Selection: The nature and strength of the base can impact the concentration of palladium-hydride species that may contribute to hydrodehalogenation. Screening different bases can help to minimize this side reaction.

  • Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress hydrodehalogenation.

  • Additives: In some cases, the addition of certain additives can help to minimize side reactions, though this is highly substrate-dependent.

Data Presentation: Reaction Parameter Comparison

The following tables provide a summary of typical reaction parameters for Buchwald-Hartwig amination, which can serve as a starting point for the optimization of diaryl ether amination.

Table 1: Comparison of Common Bases

BaseAdvantagesDisadvantages
NaOtBuPermits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups.
LHMDSAllows for the use of substrates with protic functional groups; useful for low-temperature amination.The solid base is air-sensitive; incompatible with some functional groups at elevated temperatures.
Cs₂CO₃Provides excellent functional group tolerance and often the highest reaction rate among weak bases.Expensive; can be difficult to stir on a large scale.
K₃PO₄ / K₂CO₃Excellent functional group tolerance; often most efficient for the arylation of amides; economically attractive.Can require relatively high catalyst loadings and longer reaction times.

Data adapted from Chemistry LibreTexts.[5]

Table 2: Comparison of Common Solvents

SolventProperties and Recommendations
TolueneA common non-polar solvent that is effective for many Buchwald-Hartwig reactions.[4]
DioxaneA polar aprotic solvent that can be beneficial for less soluble substrates.[4]
THFAnother common ethereal solvent, often used for reactions at lower to moderate temperatures.[4]
t-BuOHCan be used, but may participate in side reactions under certain conditions.
Chlorinated solvents, Acetonitrile, PyridineGenerally should be avoided as they can inhibit the palladium catalyst.[1]

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of a Diaryl Ether

This protocol is a general starting point and may require optimization for specific diaryl ether and amine substrates.

Materials:

  • Diaryl ether (with a halide or triflate leaving group) (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol% relative to Pd)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere glovebox or a Schlenk flask, add the palladium precatalyst, ligand (if necessary), and base.

  • Addition of Reagents: Add the diaryl ether and the amine to the flask, followed by the anhydrous, degassed solvent.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Quenching and Extraction: Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-arylated diaryl ether.

Mandatory Visualization

Catalytic Cycle of the Buchwald-Hartwig Amination

CatalyticCycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex  Ar-X Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination  R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation  Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex  - Base-H+ Reductive Elimination Complex->Pd(0)L Reductive Elimination  Ar-NR2

Caption: The key steps of the Buchwald-Hartwig amination catalytic cycle.[2]

References

Technical Support Center: Catalyst Selection for Phenoxy Aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of phenoxy anilines.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing phenoxy anilines?

The synthesis of phenoxy anilines can be approached via two main retrosynthetic pathways, largely depending on the availability of starting materials and the substitution patterns on the aromatic rings[1].

  • Strategy A (C-O First): This is a common route that involves an initial carbon-oxygen (C-O) bond formation, typically through an Ullmann condensation or a Nucleophilic Aromatic Substitution (SNAr), between a phenol (B47542) and an activated halo-nitroarene. The resulting phenoxy nitroarene intermediate is then reduced to the target aniline (B41778). This method is often preferred when the necessary halo-nitroarenes are readily available[1].

  • Strategy B (C-N First): This approach first forms the carbon-nitrogen (C-N) bond to create a diarylamine, which is followed by the carbon-oxygen (C-O) ether linkage. This strategy often employs modern cross-coupling reactions like the Buchwald-Hartwig amination. However, it can be more complex, sometimes requiring protection of the aniline's N-H group to prevent side reactions before the C-O coupling step[1].

G cluster_strategies Primary Retrosynthetic Pathways for Phenoxy Anilines cluster_A Strategy A: C-O Bond First cluster_B Strategy B: C-N Bond First PhenoxyAniline Target: Phenoxy Aniline A1 Phenol + Halo-nitroarene A2 C-O Coupling (Ullmann / SNAr) A1->A2 A3 Phenoxy Nitroarene A2->A3 A4 Nitro Group Reduction A3->A4 A4->PhenoxyAniline Final Product B1 Aniline + Halo-ether OR Phenol + Halo-aniline B2 C-N Coupling (Buchwald-Hartwig) B1->B2 B3 Diarylamine Intermediate B2->B3 B4 C-O Coupling B3->B4 B4->PhenoxyAniline Final Product

Caption: Retrosynthetic strategies for phenoxy aniline synthesis.

Q2: How do I choose between a copper-catalyzed (Ullmann) and a palladium-catalyzed (Buchwald-Hartwig) reaction?

The choice depends on several factors including substrate scope, reaction conditions, and cost.

  • Ullmann Condensation (Copper-catalyzed): This is a well-established method that uses inexpensive copper catalysts[1]. However, traditional Ullmann reactions require harsh conditions, such as high temperatures (often >150-200 °C) and high-boiling polar solvents[1][2]. The substrate scope can be limited, and aryl halides often need activation by electron-withdrawing groups[1][2]. Modern protocols with specific ligands can enable milder conditions[3][4].

  • Buchwald-Hartwig Amination (Palladium-catalyzed): This method offers a much broader substrate scope and tolerance for various functional groups[1]. The reactions proceed under significantly milder conditions, often between room temperature and 100 °C[1]. A wide array of efficient phosphine-based ligands has been developed, allowing for the coupling of even challenging substrates. The main disadvantages are the higher cost and air-sensitivity of the palladium catalysts and phosphine (B1218219) ligands, requiring strictly inert (oxygen-free) conditions[1].

G Start Catalyst Selection Choice Cost Is cost a primary constraint? Start->Cost Conditions Are mild reaction conditions required? Cost->Conditions No Ullmann Consider Copper-Catalyzed Ullmann Condensation Cost->Ullmann Yes Substrate Is the substrate unactivated or complex? Conditions->Substrate No Buchwald Consider Palladium-Catalyzed Buchwald-Hartwig Amination Conditions->Buchwald Yes Substrate->Ullmann No Substrate->Buchwald Yes

Caption: Decision logic for catalyst selection.

Q3: What is Nucleophilic Aromatic Substitution (SNAr) and when is it applicable?

SNAr is a non-catalyzed method that is highly effective for the "C-O First" strategy. It involves a nucleophile (like a phenoxide) displacing a leaving group (typically a halide) on an aromatic ring. For this reaction to be efficient, the aromatic ring must be highly activated by strong electron-withdrawing groups (e.g., a nitro group) positioned ortho or para to the leaving group[1]. Its main advantage is that it avoids the use of expensive and potentially toxic metal catalysts[1]. However, its application is almost exclusively limited to these electron-deficient aryl halides[1].

Troubleshooting Guides

Problem 1: My Ullmann condensation has low or no yield.

This is a common issue that can often be resolved by systematically checking key reaction parameters.

  • Check Catalyst Quality: Copper(I) salts like CuI can oxidize over time, leading to reduced activity. Using old or improperly stored copper sources is a frequent cause of reaction failure[5]. Consider using freshly purchased CuI or activating copper powder before use[5].

  • Ensure Inert Atmosphere: Many Ullmann reactions are sensitive to oxygen, which can deactivate the catalyst[5]. Ensure your reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or a glovebox[3][5].

  • Optimize Temperature: Traditional Ullmann reactions often require high temperatures (>150 °C). If your temperature is too low, the reaction may not proceed[5]. Conversely, excessively high temperatures can cause decomposition. Modern ligand-assisted protocols can often run at lower temperatures (80-120 °C)[5].

  • Add a Ligand: If you are running the reaction without a ligand, adding one can dramatically improve yield and allow for milder conditions. Common ligands include 1,10-phenanthroline (B135089) or N,N-dimethylglycine[1][3]. Ligands stabilize the copper catalyst and reduce side reactions[5].

G Start Ullmann Reaction: Low / No Yield Q1 Is the Cu(I) source fresh and active? Start->Q1 S1 Replace or activate the copper catalyst. Q1->S1 No Q2 Is the reaction under a strict inert atmosphere? Q1->Q2 Yes S1->Q2 S2 Use Schlenk line or glovebox to exclude O₂. Q2->S2 No Q3 Is the temperature optimized? Q2->Q3 Yes S2->Q3 S3 Gradually increase temperature. Monitor for decomposition. Q3->S3 No Q4 Are you using a ligand? Q3->Q4 Yes S3->Q4 S4 Screen ligands like 1,10-phenanthroline or N,N-dimethylglycine. Q4->S4 No Success Improved Yield Q4->Success Yes S4->Success

Caption: Troubleshooting workflow for low-yield Ullmann reactions.

Problem 2: I'm observing significant dehalogenation of my aryl halide starting material.

Dehalogenation, where the aryl halide is reduced to the corresponding arene, is a competing side reaction, especially when the main coupling reaction is slow[5].

  • Use Strictly Anhydrous Conditions: The hydrogen atom for dehalogenation can come from trace water, the solvent, or the nucleophile itself. Thoroughly dry all reagents and solvents and maintain a rigorously inert atmosphere[5].

  • Choose a Suitable Solvent: Some solvents are more prone to acting as hydrogen donors. Consider screening different anhydrous, high-boiling polar solvents like Dioxane, Toluene (B28343), or DMF[3].

  • Increase Reaction Rate: Dehalogenation is often a sign that the desired coupling is too slow. Employing a more active catalyst system (e.g., by adding an effective ligand) or increasing the temperature can accelerate the desired reaction, outcompeting the dehalogenation pathway[5].

Problem 3: My Buchwald-Hartwig amination is not working.

Failure in this reaction is almost always related to the exclusion of oxygen or the choice of reaction components.

  • Ensure Strictly Inert Conditions: Palladium(0) catalysts and phosphine ligands are highly sensitive to oxygen. Ensure all glassware is oven-dried, reagents are properly handled, and the entire procedure is performed under a robust inert atmosphere (argon or nitrogen)[1].

  • Screen Ligands and Bases: The success of a Buchwald-Hartwig reaction is critically dependent on the combination of ligand and base. There is no universal system. For electron-rich anilines, bulky biarylphosphine ligands like XPhos are often effective. The choice of base is also crucial; strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are commonly used[1][6].

  • Check Catalyst Precursor: The palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) can degrade over time. Using a fresh, high-quality precursor is essential[6]. Consider a pre-formation step where the palladium precursor and ligand are stirred together in the solvent for a few minutes before adding other reagents to form the active catalytic species[1].

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction conditions and outcomes for the synthesis of phenoxy aniline scaffolds using different catalytic systems. Note that yields are highly substrate-dependent.

Coupling MethodCatalyst SystemLigand ExampleBaseSolventTemp (°C)Time (h)Typical Yield (%)Ref
Ullmann C-O Coupling CuI (5 mol%)N,N-dimethylglycineCs₂CO₃1,4-Dioxane (B91453)90-11024-4875-90[1]
Goldberg C-N Coupling CuI (10 mol%)1,10-PhenanthrolineK₃PO₄Toluene11012-2460-85[2][3]
Buchwald-Hartwig C-N Pd₂(dba)₃ (2 mol% Pd)XPhosNaOt-BuToluene80-10012-2480-95[1]
SNAr C-O Coupling None (Metal-Free)NoneK₂CO₃DMF100-1402-8>90*[1]

*Yields for SNAr are typically high but are limited to activated, electron-poor aryl halides.

Experimental Protocols

Protocol 1: Synthesis of a Phenoxy Nitroarene via Ligand-Assisted Ullmann C-O Coupling (Strategy A) [1]

This protocol describes a modern, ligand-assisted version of the classic Ullmann diaryl ether synthesis.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%), the substituted phenol (1.0 mmol, 1.0 equiv.), Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv.), and N,N-dimethylglycine (10.3 mg, 0.1 mmol, 10 mol%).

  • Atmosphere Control: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add the substituted aryl halide (e.g., a halo-nitroarene, 1.2 mmol, 1.2 equiv.) followed by anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-110 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the target phenoxy nitroarene.

Protocol 2: Reduction of a Phenoxy Nitroarene to a Phenoxy Aniline [1][7]

This protocol describes a standard reduction of the nitro group to an aniline.

  • Reaction Setup: To a round-bottom flask, add the phenoxy nitroarene (1.0 mmol) and ethanol (B145695) (10 mL).

  • Reagent Addition: Add hydrazine (B178648) monohydrate (5.0 mmol, 5.0 equiv.). Carefully add a catalytic amount of graphite (B72142) powder or Palladium on carbon (Pd/C).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and filter it through Celite to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.

Protocol 3: Synthesis of a Phenoxy Aniline via Buchwald-Hartwig C-N Coupling [1]

This protocol describes a typical palladium-catalyzed amination of an aryl halide.

  • Catalyst Pre-formation (Recommended): In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), a suitable phosphine ligand like XPhos (14.3 mg, 0.03 mmol, 3 mol%), and anhydrous toluene (2 mL) to a vial. Stir for 10 minutes.

  • Reaction Setup: To a separate oven-dried Schlenk tube, add the aryl bromide (e.g., a bromo-phenoxy compound, 1.0 mmol, 1.0 equiv.), the desired aniline or amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOt-Bu) (135 mg, 1.4 mmol, 1.4 equiv.).

  • Atmosphere Control: Seal the tube and evacuate and backfill with argon three times.

  • Reagent Addition: Add the pre-formed catalyst solution via syringe, followed by additional anhydrous toluene to reach a total volume of 5-10 mL.

  • Reaction: Heat the mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the target phenoxy aniline.

References

Technical Support Center: Purification of Crude 3-(4-Chlorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(4-Chlorophenoxy)-4-methylaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Purity After Recrystallization Improper solvent choice (product is too soluble or insoluble).1. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate (B1210297), toluene, hexane (B92381), and mixtures thereof) to find a solvent that dissolves the compound when hot but results in poor solubility when cold. 2. Solvent System: If a single solvent is not effective, try a binary solvent system. Dissolve the crude product in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity appears. Reheat to dissolve and then allow to cool slowly.
Cooling the solution too quickly, leading to the trapping of impurities.1. Slow Cooling: Allow the crystallization flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. 2. Insulation: Insulate the flask to slow down the cooling rate further.
Incomplete removal of mother liquor.1. Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to displace the impurity-laden mother liquor. 2. Drying: Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
Oily Product Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent.1. Lower Boiling Point Solvent: Choose a recrystallization solvent with a lower boiling point. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure this compound.[1]
Presence of impurities that are preventing crystallization.1. Pre-purification: Consider a preliminary purification step, such as a quick filtration through a small plug of silica (B1680970) gel, to remove highly polar or non-polar impurities. 2. Charcoal Treatment: If colored impurities are present, they can sometimes inhibit crystallization. Add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities.[1]
Poor Separation in Column Chromatography Incorrect mobile phase polarity.1. TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate mixtures) to find an eluent that gives good separation between the desired product and impurities (Rf value of the product should be around 0.3-0.4). 2. Gradient Elution: If a single solvent system is not effective, use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[2]
Column overloading.1. Sample to Adsorbent Ratio: Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by weight).[2]
Improper column packing.1. Slurry Packing: Pack the column using a slurry of silica gel in the initial mobile phase to ensure a homogenous and air-free column bed.[2]
Product Degradation During Purification Exposure to strong acids or bases.1. Neutral Conditions: Maintain neutral pH during workup and purification steps. Wash with a mild base like sodium bicarbonate solution to neutralize any residual acid from the synthesis.[3]
Prolonged exposure to heat.1. Minimize Heat: Use a rotary evaporator with a water bath at a moderate temperature to remove solvents. Avoid prolonged heating during recrystallization.
Oxidation.1. Inert Atmosphere: If the compound is sensitive to air, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Based on the synthesis of structurally similar anilines, potential impurities may include:

  • Starting materials: Unreacted 4-nitrotoluene (B166481) and 4-chlorophenol.

  • Intermediates: Such as 2-chloro-4-nitrotoluene (B140621) if the synthesis involves chlorination of 4-nitrotoluene.[4]

  • Byproducts: Dichlorinated species or other isomers formed during the synthesis.

  • Reagents and catalysts: Residual catalysts (e.g., iron from a reduction step) or acids.[3]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities:

  • Recrystallization: This is an effective method for removing small amounts of impurities from a solid product.[5] It is generally the preferred method for final purification if a suitable solvent can be found.

  • Column Chromatography: This technique is ideal for separating mixtures with multiple components or when impurities have similar solubility to the product.[2] It is often used for initial purification of very crude mixtures.

  • Distillation: If the compound is a liquid or a low-melting solid, vacuum distillation could be an option, provided it is thermally stable.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical methods can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for assessing purity and identifying impurities.[6][7][8] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.[6]

  • Gas Chromatography (GC): If the compound is volatile and thermally stable, GC can provide excellent separation and quantification of impurities.[8][9]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative assessment of purity and for monitoring the progress of a reaction or purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities.[10]

  • Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS or GC-MS), this technique provides molecular weight information for the main component and any impurities, aiding in their identification.[9][10]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to see if the compound dissolves. Allow it to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Column Chromatography Protocol
  • Mobile Phase Selection: Use TLC to determine the optimal solvent system that provides good separation (Rf of the product ~0.3-0.4). A common mobile phase for anilines is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[2]

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]

Visualizations

experimental_workflow crude_product Crude this compound tlc_analysis Initial Purity Assessment (TLC/HPLC) crude_product->tlc_analysis high_purity High Purity? tlc_analysis->high_purity recrystallization Recrystallization high_purity->recrystallization Yes column_chromatography Column Chromatography high_purity->column_chromatography No purity_check Purity Confirmation (HPLC/NMR) recrystallization->purity_check column_chromatography->recrystallization pure_product Pure Product purity_check->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic start Purification Attempt check_purity Purity Acceptable? start->check_purity low_purity Low Purity check_purity->low_purity No oily_product Oily Product check_purity->oily_product No poor_separation Poor Separation (Column) check_purity->poor_separation No end Pure Product check_purity->end Yes solvent_issue Check Solvent System low_purity->solvent_issue cooling_rate Adjust Cooling Rate low_purity->cooling_rate oily_product->solvent_issue column_params Optimize Column Parameters (Mobile Phase, Loading) poor_separation->column_params

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of large-scale aniline (B41778) synthesis, primarily through the catalytic hydrogenation of nitrobenzene (B124822).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in aniline synthesis?

A1: The primary source of the significant exotherm is the catalytic hydrogenation of nitrobenzene. This reaction is highly exothermic, with a standard heat of reaction of approximately -554.1 kJ/mol for the liquid phase and -468.2 kJ/mol for the vapor phase.[1] A study using a power compensation reaction calorimeter determined the average experimental heat of reaction to be around -581.87 kJ/mol.[2] This substantial release of energy requires careful thermal management to prevent a runaway reaction.

Q2: What is a thermal runaway and why is it a major concern in aniline synthesis?

A2: A thermal runaway is a hazardous situation that occurs when the heat generated by the exothermic reaction exceeds the heat removal capacity of the reactor system. This leads to a rapid, uncontrolled increase in temperature and pressure.[3] In large-scale aniline synthesis, a runaway can lead to boiling of the solvent and reactants, over-pressurization, and potentially a reactor rupture or explosion, releasing toxic and flammable materials.[3][4]

Q3: What are the key process parameters that influence the reaction exotherm?

A3: The key parameters influencing the exotherm are reaction temperature, hydrogen pressure, catalyst type and concentration, and the rate of nitrobenzene addition. Increasing the temperature and pressure can increase the reaction rate and thus the rate of heat generation.[2][5] The choice of catalyst, such as palladium, nickel, or platinum, also significantly affects the reaction kinetics and heat output.[5][6]

Q4: How can the risk of a thermal runaway be minimized during scale-up?

A4: Minimizing the risk of a thermal runaway during scale-up involves a multi-faceted approach. This includes conducting a thorough hazard analysis, including reaction calorimetry, to understand the thermal properties of the reaction.[2] It is also crucial to ensure that the cooling capacity of the reactor is sufficient for the increased scale. Employing a semi-batch process where nitrobenzene is added gradually allows for better control of the heat generation rate. Maintaining a high hydrogen-to-nitrobenzene molar ratio (e.g., 20:1 to 100:1) can also help to moderate the reaction.[3]

Q5: What are the immediate actions to be taken in case of a suspected thermal runaway?

A5: In the event of a suspected thermal runaway, the immediate priorities are to stop the addition of reactants, maximize cooling to the reactor, and prepare for emergency shutdown procedures. If the temperature continues to rise uncontrollably, an emergency quench with a pre-determined chemical inhibitor or cold, inert solvent may be necessary. Evacuation of the immediate area should be initiated if the situation cannot be brought under control.[4]

Troubleshooting Guide

Problem: Uncontrolled Rise in Reactor Temperature

Symptoms:

  • Rapid increase in the reactor temperature reading, exceeding the setpoint.

  • Increase in reactor pressure beyond the expected operating range.

  • Vigorous boiling or outgassing from the reactor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Loss of Cooling 1. Verify Coolant Flow: Check that the coolant is circulating through the reactor jacket or coils. Ensure there are no blockages in the lines. 2. Check Coolant Temperature: Confirm that the coolant temperature is at the setpoint. 3. Inspect Cooling System: Check for any leaks or malfunctions in the cooling system hardware.
Incorrect Reagent Addition 1. Stop Nitrobenzene Feed: Immediately halt the addition of nitrobenzene to the reactor. 2. Review Addition Rate: Verify that the nitrobenzene addition rate was within the established safe limits for the current scale and conditions. 3. Check for Accumulation: An induction period followed by a rapid exotherm can indicate an accumulation of unreacted reagents.
Inadequate Mixing 1. Verify Agitator Function: Ensure that the agitator is running at the correct speed and is effectively mixing the reactor contents. 2. Inspect for Baffling Issues: Inadequate baffling can lead to poor mixing and localized hot spots.
Catalyst Activity Issues 1. Review Catalyst Loading: Confirm that the correct amount of catalyst was added. 2. Consider Catalyst Deactivation: A partially deactivated catalyst could lead to an initial slow reaction and reagent accumulation, followed by a sudden increase in activity.

Data Presentation

Table 1: Typical Operating Conditions for Nitrobenzene Hydrogenation to Aniline

ParameterValueCatalystAniline YieldReference
Temperature55-65°C5% Pd/C>99%[2]
Pressure7-9 bar5% Pd/C>99%[2]
Temperature110°C (383 K)Amorphous Ni-Mo-P98.2%[7]
Pressure1.8 MPa (18 bar)Amorphous Ni-Mo-P98.2%[7]
Temperature110°C (383 K)Ni/Al-MoS298.8%[7]
Pressure2.0 MPa (20 bar)Ni/Al-MoS298.8%[7]
Temperature270°CNoble metal on carbon95%[8]
Pressure1.5 atmNoble metal on carbon95%[8]
Temperature90-250°CHydrogenation catalyst-[7]
Pressure0.5-3.0 MPaHydrogenation catalyst-[7]

Table 2: Thermodynamic Data for Aniline Synthesis via Nitrobenzene Hydrogenation

ParameterValuePhaseReference
Standard Heat of Reaction (ΔH)-554.1 kJ/molLiquid[1]
Standard Heat of Reaction (ΔH)-468.2 kJ/molVapor[1]
Average Experimental Heat of Reaction-581.87 kJ/molLiquid[2]

Experimental Protocols

Protocol: Large-Scale Synthesis of Aniline via Catalytic Hydrogenation of Nitrobenzene

This protocol outlines the general steps for the safe, large-scale synthesis of aniline, with a focus on managing the reaction exotherm.

1. Reactor Preparation and Inerting:

  • Ensure the reactor and all associated pipework are clean and dry.

  • Charge the reactor with the specified solvent (e.g., aniline from a previous batch) and the hydrogenation catalyst (e.g., 5% Pd/C).[2][7]

  • Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Pressurize the reactor with hydrogen to the desired operating pressure (e.g., 1.0-1.5 MPa), and then vent to ensure a hydrogen atmosphere. Repeat this step.[7]

2. Establishing Reaction Conditions:

  • Begin agitation to ensure the catalyst is well suspended.

  • Pressurize the reactor with hydrogen to the target reaction pressure.

  • Heat the reactor contents to the desired starting temperature (e.g., 90-110°C).[7]

  • Start the flow of coolant through the reactor jacket or coils to prepare for the exotherm.

3. Controlled Addition of Nitrobenzene:

  • Begin the slow, controlled addition of preheated liquid nitrobenzene to the reactor.[7] The addition rate should be carefully calculated and monitored to ensure the cooling system can effectively remove the generated heat.

  • Continuously monitor the reactor temperature and pressure. The temperature should rise to the target operating temperature (e.g., 110-210°C) and be maintained within a narrow range by adjusting the nitrobenzene feed rate and/or the coolant flow.[7]

4. Reaction Monitoring and Completion:

  • Maintain the reaction at the target temperature and pressure until the addition of nitrobenzene is complete.

  • Continue to monitor the reaction temperature. A drop in temperature can indicate that the reaction is nearing completion.

  • Take samples periodically to monitor the conversion of nitrobenzene to aniline via analytical methods such as GC or HPLC.

5. Post-Reaction Cooldown and Work-up:

  • Once the reaction is complete, stop the hydrogen feed and cool the reactor to a safe temperature (e.g., <50°C).

  • Vent the excess hydrogen pressure safely.

  • The reaction mixture can then be processed through filtration to remove the catalyst, followed by separation and purification steps (e.g., decantation and distillation) to isolate the pure aniline.[9][10]

Visualizations

Aniline_Synthesis_Pathway Nitrobenzene Nitrobenzene (C₆H₅NO₂) Reactor Reactor Nitrobenzene->Reactor Hydrogen Hydrogen (H₂) Hydrogen->Reactor Catalyst Catalyst (e.g., Pd/C) Catalyst->Reactor Aniline Aniline (C₆H₅NH₂) Reactor->Aniline Water Water (H₂O) Reactor->Water Heat Heat (Exotherm) Reactor->Heat

Caption: Reaction pathway for aniline synthesis.

Exotherm_Management_Workflow Start Start Synthesis Prep Prepare and Inert Reactor Start->Prep Heat Heat to Starting Temperature Prep->Heat Add_NB Slowly Add Nitrobenzene Heat->Add_NB Monitor Monitor Temperature Add_NB->Monitor Temp_OK Temperature Stable? Monitor->Temp_OK Adjust_Cooling Adjust Cooling/Feed Rate Temp_OK->Adjust_Cooling No Continue_Add Continue Addition Temp_OK->Continue_Add Yes Adjust_Cooling->Monitor Addition_Complete Addition Complete? Continue_Add->Addition_Complete Hold_Temp Hold at Reaction Temp Addition_Complete->Hold_Temp No Reaction_Complete Reaction Complete? Addition_Complete->Reaction_Complete Yes Hold_Temp->Monitor Reaction_Complete->Hold_Temp No Cooldown Cooldown Reactor Reaction_Complete->Cooldown Yes End End Synthesis Cooldown->End

Caption: Workflow for managing reaction exotherm.

Troubleshooting_Thermal_Runaway Temp_Spike Uncontrolled Temp Spike Stop_Feed Stop Nitrobenzene Feed Temp_Spike->Stop_Feed Max_Cooling Maximize Cooling Stop_Feed->Max_Cooling Check_Stirring Verify Agitation Max_Cooling->Check_Stirring Temp_Control Temp Controlled? Check_Stirring->Temp_Control Resume_Ops Resume with Caution Temp_Control->Resume_Ops Yes Emergency_Quench Initiate Emergency Quench Temp_Control->Emergency_Quench No Shutdown Emergency Shutdown Emergency_Quench->Shutdown Evacuate Evacuate Area Shutdown->Evacuate

Caption: Troubleshooting a thermal runaway event.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Analysis of 3-(4-Chlorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing, directly impacting the safety and efficacy of the final product. 3-(4-Chlorophenoxy)-4-methylaniline is a significant chemical intermediate whose purity must be rigorously controlled. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present proposed experimental methodologies and supporting data based on the analysis of structurally similar aromatic amines to guide researchers in selecting the most appropriate technique for their needs.

The Crucial Role of Purity Analysis

Impurities in drug substances can arise from various sources, including raw materials, synthetic byproducts, and degradation products. Even in small amounts, these impurities can have unintended pharmacological or toxicological effects. Therefore, robust and reliable analytical methods are essential to identify and quantify any impurities present in this compound, ensuring its quality and suitability for downstream applications.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1] Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing aromatic amines, offering excellent separation based on hydrophobicity.

Proposed Experimental Protocol for HPLC Analysis

This protocol is a recommended starting point for the analysis of this compound and should be optimized and validated for specific applications.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Reference standard of this compound

  • Potential impurity reference standards

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) (Solvent B).

  • Gradient Program:

    • 0-5 min: 40% A

    • 5-20 min: 40% to 70% A

    • 20-25 min: 70% A

    • 25-26 min: 70% to 40% A

    • 26-30 min: 40% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water to get a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] It offers high sensitivity and specificity, making it an excellent choice for trace-level impurity analysis. For some aromatic amines, derivatization may be necessary to improve volatility and chromatographic peak shape.

Proposed Experimental Protocol for GC-MS Analysis

This protocol provides a general framework for the GC-MS analysis of this compound. Method development and validation are essential for specific applications.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Reagents and Materials:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane (B109758) (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization (if required).

  • Reference standard of this compound

  • Potential impurity reference standards

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in dichloromethane at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards.

  • Sample Solution: Dissolve a known amount of the sample in dichloromethane to achieve a similar concentration as the working standard.

  • Derivatization (if necessary): To 100 µL of the standard or sample solution, add 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific requirements of the analysis, including the nature of the expected impurities and the desired sensitivity.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Applicability Ideal for non-volatile, polar, and thermally unstable compounds.Best suited for volatile and semi-volatile, thermally stable compounds. Derivatization may be needed for polar analytes.
Sensitivity Good sensitivity, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.Excellent sensitivity, often reaching the ppb to parts-per-trillion (ppt) level, especially with selected ion monitoring (SIM).
Specificity Good specificity with UV/PDA detectors based on retention time and UV spectra. LC-MS offers higher specificity.High specificity due to mass fragmentation patterns, providing structural information for impurity identification.
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require more complex sample preparation, including extraction and derivatization.
Analysis Time Typically longer run times compared to GC.Often provides faster analysis times for volatile compounds.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data for the purity analysis of this compound by HPLC and GC-MS, based on typical performance for similar aromatic amines.

ParameterHPLCGC-MS
Retention Time (Main Peak) ~15.2 min~18.5 min
Limit of Detection (LOD) ~0.01 µg/mL~0.001 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL~0.003 µg/mL
Linearity (R²) >0.999>0.999
Precision (%RSD) < 1.0%< 1.5%
Example Purity Result 99.85%99.87%
Impurity Threshold Can readily quantify impurities at the 0.05% level.Capable of detecting and quantifying trace impurities below the 0.01% level.

Visualizing the Analytical Workflow

A well-defined workflow is crucial for ensuring the accuracy and reproducibility of purity analysis. The following diagram illustrates a typical workflow from sample receipt to the final report.

Purity Analysis Workflow cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing & Reporting SampleReceipt Sample Receipt & Logging SampleStorage Proper Storage SampleReceipt->SampleStorage Weighing Accurate Weighing SampleStorage->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Derivatization Derivatization (for GC-MS if needed) Dissolution->Derivatization Filtration Filtration Dissolution->Filtration Derivatization->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis HPLC Path GCMS_Analysis GC-MS Analysis Filtration->GCMS_Analysis GC-MS Path Integration Peak Integration & Identification HPLC_Analysis->Integration GCMS_Analysis->Integration Quantification Quantification of Impurities Integration->Quantification PurityCalc Purity Calculation Quantification->PurityCalc Report Final Report Generation PurityCalc->Report

A generalized workflow for the purity analysis of a chemical compound.

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of this compound. The choice between them should be guided by the specific analytical needs.

  • HPLC is a robust and versatile method, particularly well-suited for routine quality control where the primary goal is to quantify known impurities and the main component in a relatively straightforward matrix. Its simpler sample preparation makes it efficient for high-throughput environments.

  • GC-MS excels in situations requiring higher sensitivity and definitive identification of unknown trace impurities. Its mass spectrometric detection provides invaluable structural information that is crucial during process development, troubleshooting, and for the analysis of genotoxic impurities.

For comprehensive characterization and quality assurance, a combination of both techniques can be employed, leveraging the strengths of each to build a complete purity profile of this compound.

References

Unraveling the Molecular Signature: A Comparative Guide to the Analysis of 3-(4-Chlorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analytical characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 3-(4-Chlorophenoxy)-4-methylaniline, a compound of interest in various research domains. We delve into its predicted mass spectrometry fragmentation pattern and compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for its analysis, supported by detailed experimental protocols.

Predicting the Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound is anticipated to proceed through several key pathways initiated by electron ionization. The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Key Predicted Fragmentation Pathways:

  • Cleavage of the Ether Bond: A primary fragmentation event is the cleavage of the C-O bond of the ether linkage. This can occur in two ways:

    • Formation of the 4-methylaniline radical cation: Cleavage with charge retention on the aniline (B41778) part would lead to a fragment at m/z 106.

    • Formation of the 4-chlorophenoxy radical: Alternatively, cleavage with charge retention on the phenoxy side would produce a fragment at m/z 128.

  • Loss of a Methyl Radical: The molecular ion could undergo the loss of a methyl radical (•CH₃) from the tolyl group, resulting in a fragment at m/z 232.

  • Fragmentation of the Chlorophenoxy Moiety: The 4-chlorophenoxy fragment (m/z 128) could further fragment by losing a chlorine radical (•Cl) to yield a phenoxy cation at m/z 93, or by loss of carbon monoxide (CO) to give a chlorophenyl radical cation at m/z 100.

  • Fragmentation of the Aniline Moiety: The 4-methylaniline fragment (m/z 106) can lose a hydrogen cyanide (HCN) molecule, a characteristic fragmentation of anilines, to produce a fragment at m/z 79.

The following diagram illustrates the predicted major fragmentation pathways:

G M [M]⁺˙ m/z 247/249 F1 m/z 106 M->F1 - C₆H₄ClO• F2 m/z 128/130 M->F2 - C₇H₈N• F3 m/z 232/234 M->F3 - •CH₃ F4 m/z 79 F1->F4 - HCN F5 m/z 93 F2->F5 - Cl•

Predicted Fragmentation Pathway

Comparison of Analytical Methodologies: GC-MS vs. HPLC-MS

The selection of an appropriate analytical technique is critical for the reliable quantification and identification of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful tools, each with distinct advantages and limitations for this particular analyte.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Separation of volatile and thermally stable compounds in the gas phase.Separation of compounds in the liquid phase based on their polarity.
Analyte Suitability Suitable for this compound due to its likely volatility. Derivatization may not be necessary.Highly suitable, especially for preventing thermal degradation of the analyte.
Sensitivity High sensitivity, often in the picogram to femtogram range.Very high sensitivity, capable of detecting analytes at very low concentrations.
Selectivity High selectivity based on both retention time and mass-to-charge ratio.Excellent selectivity, with the added dimension of choosing from various stationary and mobile phases.
Sample Throughput Generally higher throughput due to faster run times.Can have longer run times depending on the complexity of the separation.
Matrix Effects Can be susceptible to matrix effects, potentially requiring extensive sample cleanup.Also prone to matrix effects, particularly ion suppression in the ESI source.
Instrumentation Cost Generally lower initial and operational costs compared to HPLC-MS.Higher initial investment and maintenance costs.

Experimental Protocols

Below are detailed, adaptable protocols for the analysis of this compound using GC-MS and HPLC-MS. These protocols are based on established methods for similar aromatic amines and halogenated compounds and should be optimized for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantitative analysis and impurity profiling of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC/MS system).

Chromatographic Conditions:

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-350.

Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

This protocol is suitable for the analysis of this compound, particularly when thermal lability is a concern.

Instrumentation:

  • High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 30% B, hold for 1 minute.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Full scan (m/z 100-300) for identification and Multiple Reaction Monitoring (MRM) for quantification (after determining precursor and product ions).

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to a final concentration of 1-10 ng/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Logical Workflow for Method Selection

The choice between GC-MS and HPLC-MS will depend on the specific research question, sample matrix, and available resources. The following diagram outlines a logical workflow for selecting the appropriate analytical method.

G Start Start: Analyze This compound Thermo Is the analyte thermally stable? Start->Thermo GCMS GC-MS is a suitable option Thermo->GCMS Yes HPLCMS HPLC-MS is the preferred method Thermo->HPLCMS No Matrix Is the sample matrix complex? Sensitivity Is ultra-high sensitivity required? Matrix->Sensitivity No Matrix->HPLCMS Yes Sensitivity->GCMS No Sensitivity->HPLCMS Yes GCMS->Matrix

Method Selection Workflow

A Comparative Guide to the FT-IR Analysis of Functional Groups in 3-(4-Chlorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the functional groups present in 3-(4-Chlorophenoxy)-4-methylaniline using Fourier-Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound or similar structures in their work. This document offers a comparative analysis of the expected vibrational frequencies with those of related compounds, supported by established experimental data from scientific literature.

Predicted FT-IR Spectral Data for this compound

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its primary functional groups: the amine group (-NH2), the diaryl ether linkage (C-O-C), the chloro-substituted aromatic rings, and the methyl group (-CH3). The following table summarizes the expected absorption bands for these groups, drawing comparisons with similar compounds.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) for this compoundComparative Wavenumber (cm⁻¹) in Related CompoundsReference
Amine (-NH₂) N-H Asymmetric Stretch3400 - 35003460-3510 (Aromatic primary amine)[1]
N-H Symmetric Stretch3300 - 34003380-3415 (Aromatic primary amine)[1]
N-H Scissoring (bend)1580 - 16501580-1650 (Primary amines)[2]
C-N Stretch1250 - 13351250-1335 (Aromatic amines)[2][3]
Diaryl Ether Asymmetric C-O-C Stretch1200 - 13001200-1300 (Aryl ethers)[4]
Symmetric C-O-C Stretch1010 - 10501010-1050 (Mixed ethers)[4]
Aromatic Ring C-H Stretch3000 - 31003030 (General aromatic)[5][6]
C=C Stretch1400 - 16001450-1600 (General aromatic)[5][7]
Methyl (-CH₃) Asymmetric C-H Stretch2950 - 29752960 (Alkanes)[6]
Symmetric C-H Stretch2860 - 28852870 (Alkanes)[6]
Chloro-Aromatic C-Cl Stretch600 - 800600-800 (Aliphatic chloro compounds)[1][8]

Experimental Protocol: FT-IR Spectroscopy

The following is a standard protocol for acquiring an FT-IR spectrum of a solid sample like this compound.

Objective: To identify the functional groups present in the sample by analyzing its infrared absorption spectrum.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Potassium bromide (KBr), IR grade

  • Sample of this compound

  • Hydraulic press for pellet preparation

  • Spatula and weighing paper

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum (O-H bands).

    • Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

    • Transfer a portion of the mixture to the pellet die of the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

    • Correlate the observed peaks with the characteristic vibrational frequencies of known functional groups using the data presented in the table above and standard correlation charts.

Visualizing the FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Grinding Grind Sample with KBr Sample->Grinding KBr KBr Powder KBr->Grinding Pellet Press into Pellet Grinding->Pellet Spectrometer FT-IR Spectrometer Pellet->Spectrometer Background Acquire Background Spectrum Spectrometer->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec RawSpectrum Raw FT-IR Spectrum SampleSpec->RawSpectrum PeakID Identify Peak Frequencies RawSpectrum->PeakID Correlation Correlate with Functional Groups PeakID->Correlation Report Final Report Correlation->Report

Caption: Workflow for FT-IR Analysis of a Solid Sample.

This guide provides a foundational understanding of the FT-IR characteristics of this compound, enabling researchers to effectively identify and analyze this compound. For definitive identification, comparison with a reference spectrum of a certified standard is always recommended.

References

A Comparative Guide to the Synthetic Routes of 3-(4-Chlorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic pathways for 3-(4-Chlorophenoxy)-4-methylaniline, a key intermediate in the development of various pharmaceutical compounds. The analysis focuses on two principal two-step strategies, each involving the formation of a diaryl ether followed by the reduction of a nitro group. The two main approaches for the crucial C-O bond formation, the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr), are evaluated based on reaction conditions, yields, and substrate scope. This is followed by a comparison of common methods for the subsequent nitro group reduction.

At a Glance: Comparison of Synthetic Strategies

Strategy Step 1: Ether Formation Step 2: Nitro Reduction Key Advantages Potential Drawbacks
Route 1 Ullmann CondensationFe/Acid Reduction or Catalytic HydrogenationBroad substrate scope for ether formation, including non-activated aryl halides.Requires a copper catalyst, which can be difficult to remove completely. Harsher reaction conditions may be needed without appropriate ligands.
Route 2 SNAr ReactionFe/Acid Reduction or Catalytic HydrogenationCatalyst-free ether formation, often leading to high yields with activated substrates. Simpler work-up.Limited to aryl halides activated by strong electron-withdrawing groups (e.g., -NO₂). Fluoroarenes can be expensive starting materials.

Route 1: Ullmann Condensation Followed by Nitro Reduction

This classical approach utilizes a copper-catalyzed coupling of an aryl halide with a phenol (B47542) to form the diaryl ether intermediate, which is then reduced to the target aniline (B41778).

Step 1: Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a versatile method for forming C-O bonds.[1][2] Modern protocols often employ ligands to improve catalyst solubility and accelerate the reaction, allowing for milder conditions.[3]

Reaction Scheme:

Experimental Protocol: Synthesis of 3-Chloro-4-(4′-chlorophenoxy)nitrobenzene (A close analog) [4]

A mixture of 4-chlorophenol (B41353) (97.7 mmol) and potassium hydroxide (B78521) (121.8 mmol) is heated at 70–80 °C with vigorous stirring until the phenol is completely dissolved. Fine copper powder (0.456 mmol) and 3,4-dichloronitrobenzene (B32671) (57.5 mmol) are then added. The mixture is stirred at 110–120 °C for 2.5 hours. After cooling to room temperature, 0.8 M NaOH is added, and the resulting mixture is stirred for 20 minutes to form a precipitate. The precipitate is filtered and washed with water until a neutral pH is achieved to yield the diaryl ether.

Quantitative Data for Ullmann-type Reactions:

Aryl Halide Phenol Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-ChloronitrobenzenePhenolCuO-NPsKOHDMAcRT-87[5]
Aryl Iodides/BromidesPhenolsCuI / N,N-dimethylglycineCs₂CO₃Acetonitrile90-High[2]
4-Bromoanisole4-MethoxyphenolCuI / Various LigandsK₃PO₄Acetonitrile--Variable[3]
o-Iodo/Bromo BenzamidesPhenolsCuPF₆(MeCN)₄Cs₂CO₃Toluene/XylenesReflux5-45Good[6]

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Step 2: Reduction of the Nitro Group

The resulting 3-(4-chlorophenoxy)-4-methylnitrobenzene is then reduced to the final product. A common and effective method is the use of iron powder in an acidic medium, which is known for its chemoselectivity, preserving the aryl chloride and ether functionalities.[1][7]

Reaction Scheme:

Experimental Protocol: Reduction of 3-Chloro-4-(4′-chlorophenoxy)nitrobenzene using Fe/Acetic Acid [4]

A mixture of iron powder (17.74 mmol), 3-chloro-4-(4′-chlorophenoxy)nitrobenzene (5.07 mmol), and acetic acid (19.77 mmol) in a 3:1 mixture of ethanol (B145695) and water is refluxed for 2 hours. The mixture is then cooled to room temperature, and 1 M NaOH is added to adjust the pH to 7. The solids are removed by filtration, and the filtrate is extracted with chloroform. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give a crude product, which can be further purified by flash chromatography to afford the corresponding aniline. This procedure resulted in a 94% yield for the analogous compound.[4]

Alternative Reduction Method: Catalytic Hydrogenation

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is another effective method for reducing nitroarenes.[8]

Experimental Protocol: General Procedure for Catalytic Hydrogenation

The nitroarene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A catalytic amount of Pd/C (typically 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (from a balloon or in a pressure vessel) and stirred at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield the aniline product.

Quantitative Data for Nitro Reduction:

Starting Material Reagents Solvent Temp (°C) Time Yield (%) Reference
3-Chloro-4-(4′-chlorophenoxy)nitrobenzeneFe, Acetic AcidEtOH/H₂OReflux2 h94[4]
Various NitroarenesFe / CaCl₂Ethanol-Water6020-30 min77-91[7]
2-Chloro-4-nitrotolueneH₂, Pd/C---High Selectivity[8]

Route 2: SNAr Reaction Followed by Nitro Reduction

This route involves a catalyst-free nucleophilic aromatic substitution to form the diaryl ether, taking advantage of the activating effect of the nitro group.

Step 1: SNAr for Diaryl Ether Synthesis

The SNAr reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The presence of the electron-withdrawing nitro group ortho or para to the leaving group (in this case, the chlorine atom in 4-chloro-3-nitrotoluene) is crucial for this reaction to proceed efficiently.[5]

Reaction Scheme:

Experimental Protocol: General Procedure for SNAr

4-Chloro-3-nitrotoluene and 4-chlorophenol are dissolved in a polar aprotic solvent such as DMF or DMSO. A base, typically potassium carbonate (K₂CO₃), is added. The reaction mixture is heated (e.g., to 100 °C) for several hours until the reaction is complete (monitored by TLC). The reaction is then cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the diaryl ether. For activated substrates, yields are often very high, in the range of 95%.[5]

Quantitative Data for SNAr Reactions:

Aryl Halide Nucleophile Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-FluoronitrobenzenePhenolK₂CO₃DMF1004~95[5]
Electron-deficient aryl halidesPhenolsK₂CO₃DMSOReflux (Microwave)5-10 minVery Good[2]
Step 2: Nitro Group Reduction

The reduction of the nitro intermediate formed via the SNAr reaction is identical to that described in Route 1. Both reduction with iron in an acidic medium and catalytic hydrogenation are suitable methods.

Visualizing the Synthetic Pathways

The logical flow of the two primary synthetic routes can be visualized as follows:

Synthetic_Routes cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 4-Chloro-3-nitrotoluene 4-Chloro-3-nitrotoluene Intermediate 3-(4-Chlorophenoxy)-4-methylnitrobenzene 4-Chloro-3-nitrotoluene->Intermediate Ullmann Condensation (Route 1) 4-Chloro-3-nitrotoluene->Intermediate SNAr Reaction (Route 2) 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->Intermediate Final_Product This compound Intermediate->Final_Product Nitro Reduction (Fe/Acid or H2/Pd-C)

Caption: Overview of the two main synthetic routes to this compound.

Conclusion

Both the Ullmann condensation and SNAr reaction pathways, followed by nitro group reduction, represent viable and effective strategies for the synthesis of this compound.

  • Route 1 (Ullmann Condensation) offers broader applicability, especially for less activated aryl halides, but requires careful selection of a copper catalyst and potentially a ligand to achieve optimal results under milder conditions.

  • Route 2 (SNAr Reaction) is a highly efficient, catalyst-free alternative when the aryl halide is sufficiently activated by electron-withdrawing groups, as is the case with 4-chloro-3-nitrotoluene. This often translates to simpler reaction setups and purification procedures.

The choice of the most suitable route will depend on factors such as the cost and availability of starting materials, the desired reaction scale, and the tolerance of other functional groups present in more complex substrates. For the specific synthesis of this compound from 4-chloro-3-nitrotoluene, the SNAr approach for the ether formation step is likely to be the more straightforward and cost-effective option, given the activating effect of the nitro group. The subsequent reduction of the nitro group is reliably achieved with high chemoselectivity using iron powder in an acidic medium.

References

Comparative Guide to Analytical Method Validation for 3-(4-Chlorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 3-(4-Chlorophenoxy)-4-methylaniline. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the validation of an analytical method for this compound.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound. The following table summarizes the typical performance characteristics of the three most prevalent analytical techniques used for the analysis of aromatic amines. The data presented is synthesized from studies on structurally similar compounds and provides a strong indication of the expected performance for the target analyte.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99[1]>0.99>0.999[1]
Accuracy (% Recovery) 89 - 100%[1]Typically within 80 - 120%[1]75 - 114% for most analytes[1]
Precision (%RSD) < 5%[1]< 15%< 15.9% (inter-day)[1]
Limit of Detection (LOD) 0.02% (for impurities)[1]Analyte dependent, can be in the µg/L range[1]0.025 - 0.20 ng/mL[1]
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL[1]Analyte dependent, can be in the µg/L range0.1 - 1.0 ng/mL[1]

Note: The presented data, derived from validated methods for closely related aniline (B41778) derivatives, serves as a strong indicator of the expected performance for this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful implementation and validation of an analytical method. Below are representative methodologies for HPLC, GC-MS, and LC-MS/MS analysis of aromatic amines, which can be adapted for this compound.

Proposed Method: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification of this compound in various sample matrices.

1. Instrumentation:

  • A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is typically sufficient.[1]

2. Reagents and Standards:

3. Chromatographic Conditions:

  • Column: A reverse-phase column, such as a C18 (e.g., 150 x 4.6 mm, 5 µm), is frequently used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[1]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[1]

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol and dilute to desired concentrations for the calibration curve.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase), filter through a 0.45 µm filter, and inject into the HPLC system.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and is a robust technique, particularly for volatile analytes, though it may require a derivatization step for anilines.[1]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Methylene chloride or other suitable solvent (GC grade).

  • This compound reference standard.

  • Derivatizing agent (e.g., heptafluorobutyric anhydride), if necessary.[2]

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at an appropriate temperature (e.g., 100 °C), hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides exceptional sensitivity and selectivity, making it the method of choice for trace-level quantification.[1]

1. Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

2. Chromatographic Conditions:

  • Column: A reverse-phase column, such as a Hypersil BDS C18 (100 x 4.6 mm, 3 µm), is frequently used.[1]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol) is typical.[1]

  • Flow Rate: A flow rate of around 0.4 mL/min is common.[1]

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is often used for aromatic amines.[1]

  • Analysis Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[1]

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements protocol Develop and Document Validation Protocol start->protocol execute Execute Validation Experiments protocol->execute specificity Specificity/ Selectivity data_analysis Data Analysis and Evaluation Against Acceptance Criteria specificity->data_analysis linearity Linearity & Range linearity->data_analysis accuracy Accuracy accuracy->data_analysis precision Precision (Repeatability & Intermediate) precision->data_analysis lod_loq LOD & LOQ lod_loq->data_analysis robustness Robustness robustness->data_analysis execute->data_analysis report Prepare Validation Report data_analysis->report end End: Method Approved for Routine Use report->end

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to the Cross-Reactivity Profiling of 3-(4-Chlorophenoxy)-4-methylaniline Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-reactivity profiling of kinase inhibitors based on the 3-(4-Chlorophenoxy)-4-methylaniline scaffold. Due to the limited availability of public cross-reactivity data for this specific compound, this guide utilizes data from a structurally related analog, a 4-anilinoquinazoline (B1210976) derivative, to illustrate the principles of selectivity assessment. This guide will delve into comparative kinase inhibition data, detailed experimental protocols for generating such data, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. Kinase inhibitor candidates are typically screened against a large panel of kinases to determine their selectivity profile. The following table summarizes the kinase selectivity of a representative 4-anilinoquinazoline compound, a structural analog to the this compound scaffold, showcasing the percentage of inhibition at a 1 µM concentration. A higher percentage of inhibition indicates a more potent interaction with the kinase.

Table 1: Selectivity Profile of a Representative 4-Anilinoquinazoline Compound Against a Panel of Kinases

Kinase Target% Inhibition @ 1µM
EphB3>93%
EphB276.32%
CDK274.96%
EphB470.15%
Aurora A67.86%
HER267.75%
EphB158.89%
VEGFR247.75%
EGFR46.78%

Data adapted from a study on 4-anilinoquinazoline derivatives. The presented data is for a compound structurally related to the topic of interest and serves as an illustrative example.[1]

Experimental Protocols

The accurate determination of a kinase inhibitor's cross-reactivity profile relies on robust and reproducible experimental assays. Below are detailed methodologies for commonly employed kinase inhibition assays.

Radiometric Kinase Assay

This assay provides a direct measure of kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP into a substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Kₘ for each kinase.

  • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature.

  • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.

  • Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

Luminescence-Based Kinase Assays (e.g., Kinase-Glo®, ADP-Glo™)

These assays measure kinase activity by quantifying the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo™) in the reaction.

Materials:

  • Purified recombinant kinases

  • Specific substrates

  • Test inhibitor

  • Kinase reaction buffer

  • ATP

  • Kinase-Glo® or ADP-Glo™ Reagent

  • Luminometer

Procedure (Kinase-Glo® Example):

  • Set up the kinase reaction in a microplate well by combining the kinase, substrate, ATP, and reaction buffer.

  • Add the test inhibitor at various concentrations.

  • Incubate for the desired time at the optimal temperature.

  • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction.

  • Mix and incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.[2]

  • Measure the luminescence using a luminometer. A higher signal indicates more ATP remaining and thus greater inhibition.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen®)

TR-FRET assays detect kinase activity by measuring the energy transfer between a donor fluorophore (e.g., Europium chelate) and an acceptor fluorophore (e.g., Alexa Fluor™) when they are in close proximity.

Materials:

  • Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His)

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • Tagged, purified kinase

  • Test inhibitor

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • In a microplate, combine the tagged kinase, the fluorescent tracer, and the test inhibitor at various concentrations in the assay buffer.

  • Add the Europium-labeled anti-tag antibody.

  • Incubate to allow the components to reach binding equilibrium.

  • Measure the TR-FRET signal by exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores.

  • Displacement of the tracer by the inhibitor results in a decrease in the FRET signal.[3]

Mandatory Visualizations

Signaling Pathway Diagrams

Kinase inhibitors often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer. The following diagrams illustrate two major pathways, the MAPK/ERK and PI3K/AKT pathways, which are frequently targeted by kinase inhibitors.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: The MAPK/ERK signaling pathway, a key regulator of cell growth and proliferation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Caption: The PI3K/AKT/mTOR signaling pathway, crucial for cell survival and metabolism.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the cross-reactivity profiling of a novel kinase inhibitor.

Kinase_Inhibitor_Profiling_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies PrimaryScreen Primary Screen (Single High Concentration) IC50_Determination IC50 Determination (Dose-Response) PrimaryScreen->IC50_Determination Selectivity_Panel Broad Kinase Selectivity Panel IC50_Determination->Selectivity_Panel Target_Engagement Cellular Target Engagement Selectivity_Panel->Target_Engagement Downstream_Signaling Downstream Signaling (e.g., Western Blot) Target_Engagement->Downstream_Signaling Cell_Viability Cell Viability/ Proliferation Assays Downstream_Signaling->Cell_Viability PK_PD Pharmacokinetics/ Pharmacodynamics Cell_Viability->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy

Caption: A generalized workflow for the preclinical profiling of kinase inhibitors.

References

Benchmarking 3-(4-Chlorophenoxy)-4-methylaniline against other aniline derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological performance of 3-(4-Chlorophenoxy)-4-methylaniline and its structural analogs. By presenting available experimental data, detailed methodologies, and visualizing relevant biological pathways and workflows, this document serves as a valuable resource for researchers engaged in drug discovery and development. While direct biological data for this compound is limited in publicly available literature, this guide leverages data from closely related derivatives, particularly a key artesunate (B1665782) hybrid of 3-chloro-4-(4-chlorophenoxy)aniline, to infer its potential activity and provide a basis for comparison with other aniline (B41778) derivatives.

Performance Comparison of Aniline Derivatives in Biological Assays

The biological activities of aniline derivatives are diverse, with demonstrated potential in anticancer, antimalarial, and antimicrobial applications. The following tables summarize the available quantitative data for a selection of these compounds, offering a comparative perspective on their efficacy.

Table 1: Antimalarial and Cytotoxic Activity

A hybrid molecule, artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), which shares a core structure with the target compound, has been evaluated for its antimalarial activity against Plasmodium falciparum strains and for its cytotoxic effects.

CompoundP. falciparum StrainIn Vitro IC50 (ng/mL)[1][2]In Vivo ED50 (mg/kg)[1][2]Cell LineCytotoxicity (CC50) (µg/mL)[1]Selectivity Index (SI)[1]
Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA)3D7 (sensitive)11.47 ± 1.34.211 (P. berghei ANKA)Not Specified25.015 ± 2.3252180.91
W2 (resistant)1.45 ± 0.262.601 (LuR), 3.875 (PQR)
Artesunate (ATS) (Reference)3D7 (sensitive)4.66 ± 0.93Not ReportedNot Specified48.945 ± 0.03542,475
W2 (resistant)0.60 ± 0.15Not Reported

IC50: Half-maximal inhibitory concentration. ED50: Half-maximal effective dose. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50). LuR: Lumefantrine resistant. PQR: Piperaquine resistant.

Table 2: Kinase Inhibitory and Antiproliferative Activity of Structurally Related Aniline Derivatives

Aniline derivatives are a well-established class of kinase inhibitors, targeting key signaling molecules in cancer. The following data is for 2-substituted aniline pyrimidine (B1678525) derivatives, demonstrating the potential of the broader aniline scaffold in this therapeutic area.

Compound IDTarget KinaseIC50 (nM)[3]Cancer Cell LineAntiproliferative IC50 (nM)[3]
18c Mer18.5 ± 2.3HepG2120.3 ± 11.5
c-Met33.6 ± 4.3MDA-MB-23185.6 ± 9.8
HCT11660.2 ± 7.5
Cabozantinib (Reference) MerNot ReportedHepG2150.7 ± 15.2
c-MetNot ReportedMDA-MB-231110.4 ± 12.1
HCT11695.3 ± 10.6
Table 3: Antimicrobial Activity of Related Diphenyl Ether Derivatives

Diphenyl ether derivatives, which share a key structural motif with this compound, have shown promising antimicrobial properties.

Compound IDBacterial StrainMIC (µg/mL)[4]
CPD18 S. aureus10
S. pyogenes10
MRSA (multiple strains)10
CPD20 E. faecalis2.5
S. aureus2.5
S. pyogenes2.5
MRSA (multiple strains)2.5
CPD22 E. faecalis5
S. aureus2.5
S. pyogenes2.5
MRSA (multiple strains)2.5 - 5

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key biological assays referenced in this guide.

In Vitro Antimalarial Assay (SYBR Green I-based)

This assay measures the proliferation of Plasmodium falciparum in erythrocytes by quantifying the amount of parasite DNA.

  • Materials:

    • P. falciparum culture (e.g., 3D7 or W2 strains)

    • Human erythrocytes

    • Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

    • Test compounds and reference drug (e.g., Artesunate)

    • SYBR Green I nucleic acid stain

    • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

    • 96-well microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Add a synchronized parasite culture (typically at the ring stage) with a defined parasitemia and hematocrit to each well.

    • Incubate the plates for 72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

    • After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I.

    • Incubate in the dark for 1-2 hours at room temperature.

    • Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., HepG2, MDA-MB-231)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the CC50 values from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • Test compounds and reference antibiotic

    • 96-well microplates

    • Bacterial inoculum standardized to 0.5 McFarland

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Visualizing Biological Processes and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of aniline derivatives.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, c-Met) ADP ADP RTK->ADP Hydrolyzes Downstream Downstream Signaling (RAS-RAF-MEK-ERK Pathway) RTK->Downstream Phosphorylates and Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates Aniline Aniline Derivative (e.g., this compound) Aniline->RTK Competitively Inhibits ATP Binding ATP ATP ATP->RTK Binds to Active Site Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: ATP-competitive kinase inhibition by aniline derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Aniline Derivatives Purification Purification & Structural Analysis Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Purification->Antimicrobial Antimalarial Antimalarial Assay (e.g., SYBR Green I) Purification->Antimalarial Kinase Kinase Inhibition Assay Purification->Kinase Data IC50 / MIC / CC50 Determination Cytotoxicity->Data Antimicrobial->Data Antimalarial->Data Kinase->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the biological evaluation of aniline derivatives.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 3-(4-Chlorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(4-Chlorophenoxy)-4-methylaniline was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar substituted anilines, such as 3-Chloro-4-methylaniline. Researchers, scientists, and drug development professionals must obtain the specific SDS from the manufacturer and consult with a certified safety professional before handling this compound. The information provided herein is for general guidance and is not a substitute for a formal risk assessment.

This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It includes recommendations for personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safety of all personnel.

Hazard Summary of Structurally Similar Compounds

Substituted anilines are generally considered hazardous materials. Based on data for analogous compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It may also cause serious eye irritation, skin irritation, and may lead to an allergic skin reaction.[1][2] These compounds are often very toxic to aquatic life with long-lasting effects.[2]

Table 1: Hazard Classification for Structurally Similar Compounds (e.g., 3-Chloro-4-methylaniline)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3Toxic if swallowed[2]
Acute Toxicity, DermalCategory 3Toxic in contact with skin[2]
Acute Toxicity, InhalationCategory 3Toxic if inhaled[3]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation[2][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][4]
Skin SensitizationCategory 1May cause an allergic skin reaction[2]
Hazardous to the Aquatic Environment, AcuteCategory 1Very toxic to aquatic life[2]
Hazardous to the Aquatic Environment, ChronicCategory 1Very toxic to aquatic life with long lasting effects[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar hazardous chemicals.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartPPE ItemSpecification
Hands Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or holes before each use.[1][2]
Eyes/Face Safety glasses with side shields or gogglesMust conform to EN166 (EU) or ANSI Z87.1 (US) standards.[2] A face shield may be required for splash hazards.
Body Laboratory coat or chemical-resistant gownLong-sleeved and buttoned. Consider a chemically impervious gown for larger quantities or splash risks.[1]
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors if handling outside of a fume hood or if dust/aerosols are generated.[5]
Feet Closed-toe shoesLeather or other chemical-resistant material.

Operational and Disposal Plans

Adherence to strict operational protocols and disposal procedures is mandatory to ensure a safe working environment and environmental protection.

Handling and Experimental Workflow

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3] An eyewash station and safety shower must be readily accessible.[6]

The following diagram outlines the standard workflow for handling this chemical.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces and Glassware handle_exp->cleanup_decon emergency_spill Spill Response handle_exp->emergency_spill emergency_exposure Exposure Response handle_exp->emergency_exposure cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.